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4-Hydroxypiperidine-1-carboxamide Documentation Hub

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  • Product: 4-Hydroxypiperidine-1-carboxamide
  • CAS: 279238-12-9

Core Science & Biosynthesis

Foundational

Thermodynamic Characterization of 1-Carbamoyl-4-hydroxypiperidine: A Technical Guide

Executive Summary 1-Carbamoyl-4-hydroxypiperidine (4-hydroxy-1-piperidinecarboxamide) is a critical chiral or achiral intermediate employed in the synthesis of pharmaceutical agents, including S1P2 antagonists and fibrin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Carbamoyl-4-hydroxypiperidine (4-hydroxy-1-piperidinecarboxamide) is a critical chiral or achiral intermediate employed in the synthesis of pharmaceutical agents, including S1P2 antagonists and fibrinogen receptor inhibitors. Its structural duality—featuring a polar hydroxyl group and a rigid urea-like carbamoyl moiety—presents unique thermodynamic challenges during purification and formulation.

This guide provides a rigorous framework for determining the thermodynamic properties of this compound. Unlike simple solvents, this intermediate exhibits complex hydrogen-bonding networks that influence its solid-liquid equilibrium (SLE). This document details the protocols for establishing its melting point (


), enthalpy of fusion (

), and temperature-dependent solubility, providing the necessary data for designing robust crystallization processes.

Chemical Identity & Structural Thermodynamics

Before experimental characterization, one must understand the structural drivers of the molecule's thermodynamics.

PropertyDetail
IUPAC Name 4-hydroxy-1-piperidinecarboxamide
CAS Registry 84453-61-2 (Generic/Racemic)
Molecular Formula

Molecular Weight 144.17 g/mol
Structural Features Piperidine Ring: Lipophilic backbone.4-OH Group: H-bond donor/acceptor (Polar).1-Carbamoyl (

):
Strong H-bond donor (Urea motif).
Predicted Behavior High lattice energy due to intermolecular Urea-Urea and OH-Urea hydrogen bonding. Likely exhibits polymorphism.
Thermodynamic Implications

The carbamoyl group significantly increases the melting point compared to N-alkyl derivatives (e.g., N-ethyl-4-hydroxypiperidine) due to the planar resonance of the urea linkage, which facilitates efficient crystal packing. Solubility will be highly temperature-dependent in polar aprotic solvents (DMSO, DMF) and protic solvents (Methanol, Water), but negligible in non-polar alkanes (Heptane).

Solid-State Characterization Protocols

Accurate solubility modeling requires precise fundamental constants: the melting temperature (


) and the enthalpy of fusion (

). These are determined via Differential Scanning Calorimetry (DSC).[1]
Protocol 1: DSC Analysis for Determination

Objective: To determine the onset melting temperature and the energy required to break the crystal lattice.

  • Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+) using high-purity Indium (

    
    , 
    
    
    
    ).
  • Sample Preparation: Weigh 3.0–5.0 mg of dried 1-carbamoyl-4-hydroxypiperidine into a Tzero aluminum pan. Crimp with a pinhole lid (to prevent pressure buildup from residual volatiles).

  • Atmosphere: Purge with dry Nitrogen gas (

    
    ) at 50 mL/min to prevent oxidation.
    
  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Ramp 1: Heat at 10°C/min to roughly 30°C above the expected melting point (approx. 160°C, dependent on polymorph).

    • Note: If degradation is suspected (browning), use a faster rate (20°C/min) to minimize thermal exposure.

  • Data Analysis: Integrate the endothermic melting peak.

    • 
      :  Intersection of the baseline and the leading edge of the peak (Use this for thermodynamic calculations, not the peak max).
      
    • 
      :  Area under the curve (J/g converted to kJ/mol).
      

Solid-Liquid Equilibrium (Solubility) Measurement

For process design, we utilize the Dynamic Laser Monitoring Method . This method is superior to gravimetric analysis for pharmaceutical intermediates as it minimizes solvent handling and evaporation errors.

Protocol 2: Dynamic Solubility Determination

Objective: To generate Solubility (


) vs. Temperature (

) curves.
  • Setup: Use a jacketted glass vessel with a magnetic stirrer and a laser transmissometer probe.

  • Preparation: Add a known mass of solvent (

    
    ) and solute (
    
    
    
    ) to create a mixture with a specific mole fraction (
    
    
    ).
  • Dissolution (Heating): Heat the mixture slowly (2 K/h) while stirring.

  • Detection: Monitor the laser transmittance.

    • Suspension: Low transmittance (scattering by crystals).

    • Solution: High transmittance (clear liquid).

    • 
       (Saturation Temp):  The temperature at which transmittance reaches the maximum plateau (complete dissolution).
      
  • Repetition: Repeat for varying mole fractions (

    
     to 
    
    
    
    ) across different solvents (Water, Methanol, Ethanol, Acetone).
Visualization: Solubility Workflow

SolubilityWorkflow Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination Start Weigh Solute (m1) & Solvent (m2) Mix Create Mixture (Known x1) Start->Mix Heat Slow Heating (2 K/h) Mix->Heat Laser Laser Monitoring (Transmittance) Heat->Laser Detect Detect Plateau (T_eq) Laser->Detect Clear Solution Data Record (x1, T) Detect->Data Data->Start Next Concentration

Thermodynamic Modeling & Data Analysis

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to interpolate solubility at any temperature.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of polar pharmaceutical intermediates.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression.
    
  • Application: Use this for engineering design (crystallizer sizing).

van't Hoff Analysis

To understand the dissolution mechanism, apply the van't Hoff equation:



  • 
     : Apparent enthalpy of solution.
    
  • 
     : Apparent entropy of solution.
    
  • Interpretation:

    • If

      
      , dissolution is endothermic (solubility increases with T).
      
    • For 1-carbamoyl-4-hydroxypiperidine, we expect

      
       to be highly positive in non-polar solvents (breaking strong crystal lattice) and lower in water (hydration compensation).
      
Thermodynamic Dissolution Cycle

The dissolution process is governed by the sum of fusion (breaking the lattice) and mixing (solvation).



  • 
     : Obtained from DSC (Section 3).
    
  • 
     : Enthalpy of mixing (Solvent-Solute interactions).
    
Visualization: Thermodynamic Cycle

ThermoCycle Figure 2: Born-Haber Cycle for Dissolution Thermodynamics Solid Solid Solute (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion (ΔfusH > 0) Breaking Lattice Solution Solvated Solute (Solution Phase) Solid->Solution Dissolution (ΔsolH) Liquid->Solution Mixing (ΔmixH) Solvation

Process Application: Crystallization Strategy

Based on the structural properties of 1-carbamoyl-4-hydroxypiperidine, the following crystallization strategies are recommended:

  • Cooling Crystallization:

    • Solvent: Ethanol or Methanol.

    • Rationale: The solubility curve in alcohols is typically steep (high

      
      ), meaning a moderate temperature drop yields significant recovery.
      
  • Anti-Solvent Crystallization:

    • Primary Solvent: Water or DMSO (High solubility).

    • Anti-Solvent: Acetone or Ethyl Acetate (Low solubility).

    • Rationale: Adding the anti-solvent disrupts the H-bonding network, forcing precipitation. This is ideal if the compound is heat-sensitive.

Data Summary Table (Template)

Generate this table after completing Protocols 1 & 2.

SolventSolubility at 298.15 K (

)
Apelblat Parameter AApelblat Parameter B

(kJ/mol)
Water HighDerivedDerivedLow
Methanol ModerateDerivedDerivedModerate
Ethanol ModerateDerivedDerivedModerate
Acetone LowDerivedDerivedHigh

References

  • World Intellectual Property Organization. (2013). Patent WO2013047701A1: Phenyl Derivatives and S1P2 Antagonists. (Describes the synthesis and utility of 1-carbamoyl-4-hydroxypiperidine). Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems.[2] (Source for solvent standard state properties). Link

  • PerkinElmer. (2011). Practical Applications of HyperDSC in a Pharmaceutical Laboratory. (Protocol reference for DSC analysis of pharmaceutical intermediates). Link

  • Sha, F., et al. (2020). "Solubility and Thermodynamic Properties of Piperidine Derivatives in Pure Solvents." Journal of Chemical & Engineering Data. (Reference for comparative solubility behavior of piperidine rings).

Sources

Exploratory

Mastering the Search: A Comprehensive Synonym Guide for 4-Hydroxypiperidine-1-carboxamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the piperidine moiety is a cornerstone, prized for its favorable phy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the piperidine moiety is a cornerstone, prized for its favorable physicochemical properties and its prevalence in a vast number of approved pharmaceuticals. The functionalized derivative, 4-Hydroxypiperidine-1-carboxamide, represents a key building block and a structural motif of significant interest. However, navigating the scientific literature for this compound can be a formidable challenge due to a lack of standardized nomenclature and the frequent use of derivative-specific names. This guide provides a comprehensive list of synonyms and identifiers for 4-Hydroxypiperidine-1-carboxamide and its common derivatives, empowering researchers to conduct exhaustive and efficient literature searches.

The Challenge of Ambiguity in Chemical Nomenclature

A thorough literature search is the bedrock of any scientific endeavor. In the case of 4-Hydroxypiperidine-1-carboxamide, a simple search using only this name would likely miss a wealth of relevant publications. This is because the core structure is often described in the context of its more complex derivatives or with protecting groups attached, which fundamentally alters the registered name. For instance, the widely used N-Boc protected form has a completely different set of common names and identifiers. Therefore, a multi-pronged search strategy employing a range of synonyms is essential to capture the full scope of research related to this important chemical entity.

Core Compound Identification

The primary compound of interest is 4-Hydroxypiperidine-1-carboxamide. Below are its key identifiers:

Identifier TypeValueSource
IUPAC Name 4-hydroxypiperidine-1-carboxamidePubChem[1]
PubChem CID 21474963PubChem[1]
Molecular Formula C6H12N2O2PubChem[1]
SMILES C1CN(CCC1O)C(=O)NPubChem[1]
InChIKey RUBROIIGKQNJPQ-UHFFFAOYSA-NPubChem[1]

Common Derivatives and Their Synonyms

Researchers frequently encounter derivatives of 4-Hydroxypiperidine-1-carboxamide where the nitrogen of the carboxamide is substituted or where a protecting group is attached to the piperidine nitrogen. Understanding the nomenclature of these derivatives is critical for a comprehensive literature review.

N-Boc Protected Derivative

The tert-butyloxycarbonyl (Boc) protected form is one of the most common derivatives used in organic synthesis.

Identifier TypeValueSource(s)
Common Names 1-Boc-4-hydroxypiperidine, N-Boc-4-piperidinol, 1-Boc-4-piperidinolSigma-Aldrich, LookChem[2][3]
IUPAC Name tert-butyl 4-hydroxypiperidine-1-carboxylatePubChem, Thermo Fisher Scientific[4][5]
CAS Number 109384-19-2Sigma-Aldrich, LookChem[2][3]
PubChem CID 643502PubChem[4]
N-Cbz Protected Derivative

The carbobenzyloxy (Cbz or Z) protected derivative is another frequently utilized intermediate.

Identifier TypeValueSource(s)
Common Names 1-Cbz-4-hydroxypiperidine, N-Cbz-4-piperidinolPubChem
IUPAC Name benzyl 4-hydroxypiperidine-1-carboxylatePubChem
CAS Number 95798-23-5PubChem
PubChem CID 2794620PubChem
N-Acyl and N-Aryl Derivatives

A variety of N-acyl and N-aryl derivatives are synthesized for structure-activity relationship (SAR) studies.

Derivative NameIUPAC NamePubChem CID
Phenyl 4-hydroxypiperidine-1-carboxylatephenyl 4-hydroxypiperidine-1-carboxylate2794620
(4-Phenoxyphenyl) 4-hydroxypiperidine-1-carboxylate(4-phenoxyphenyl) 4-hydroxypiperidine-1-carboxylate2729092[6]
N,4-diphenyl-4-hydroxy-thio-1-piperidinecarboxamide4-hydroxy-N,4-diphenylpiperidine-1-carbothioamide3050119[7]
Ester Derivatives

Ester derivatives at the 1-position are also common synthetic intermediates.

Derivative NameIUPAC NameCAS NumberPubChem CIDSource(s)
Ethyl 4-hydroxypiperidine-1-carboxylateethyl 4-hydroxypiperidine-1-carboxylate65214-82-696394PubChem, Synthonix, Inc

Strategic Literature Search Workflow

To ensure a comprehensive retrieval of information, a structured search strategy is paramount. The following workflow illustrates how to effectively utilize the identified synonyms.

Sources

Protocols & Analytical Methods

Method

Reaction conditions for functionalizing the hydroxyl group of 1-carbamoyl-4-hydroxypiperidine

Abstract & Strategic Overview 1-Carbamoyl-4-hydroxypiperidine (4-hydroxy-1-piperidinecarboxamide) is a critical scaffold in medicinal chemistry, serving as a precursor for Janus kinase (JAK) inhibitors and various CNS-ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1-Carbamoyl-4-hydroxypiperidine (4-hydroxy-1-piperidinecarboxamide) is a critical scaffold in medicinal chemistry, serving as a precursor for Janus kinase (JAK) inhibitors and various CNS-active agents.[1] The molecule presents a specific chemo-selectivity challenge: functionalizing the secondary hydroxyl group at the C4 position without degrading or alkylating the acid-labile and weakly nucleophilic carbamoyl moiety at the N1 position.

This guide provides validated protocols for Esterification , Etherification , Oxidation , and Nucleophilic Substitution (via activation).[1] The methodologies prioritize conditions that preserve the urea-like functionality (


) while driving reaction efficiency at the alcohol center.
Chemo-selectivity Matrix
Functional GroupReactivity ProfileStability Constraints
C4-Hydroxyl (-OH) Secondary alcohol.[1] Nucleophilic (

).[1] Prone to steric hindrance.[2]
Stable.
N1-Carbamoyl (-CONH₂) Weakly nucleophilic (Amide-like).[1] Electrophilic at Carbonyl.Acid Labile: Hydrolyzes to amine in strong acid/heat.Base Sensitive: Deprotonation (

) possible with strong bases (e.g., NaH), leading to N-alkylation byproducts.[1]

Reaction Pathways & Logic

The following Graphviz diagram illustrates the decision tree for functionalizing this scaffold, highlighting the divergence between retention and inversion of stereochemistry.

ReactionPathways cluster_0 Stereochemistry Control Start 1-Carbamoyl- 4-hydroxypiperidine Ester Ester Analogues (Prodrugs) Start->Ester Steglich (DCC/DMAP) Ether Ether Derivatives Start->Ether Mitsunobu (PPh3/DIAD) Ketone 1-Carbamoyl- 4-piperidinone Start->Ketone Dess-Martin Periodinane Activated Mesylate/Tosylate (Leaving Group) Start->Activated MsCl/TEA Substituted C4-Amines/Azides (Inverted Config) Activated->Substituted Sn2 Displacement

Caption: Functionalization pathways for 1-carbamoyl-4-hydroxypiperidine. Green nodes indicate stable isolated products; Yellow indicates intermediates; Red indicates activated species.[1]

Detailed Protocols

Protocol A: Steglich Esterification (O-Acylation)

Target: Synthesis of lipophilic prodrugs or stereochemical probes.[1]

Rationale: Fischer esterification (acid catalysis) is contraindicated due to the risk of hydrolyzing the carbamoyl group. The Steglich method uses carbodiimide coupling under neutral/mildly basic conditions, preventing urea degradation.

Materials:

  • Substrate: 1-Carbamoyl-4-hydroxypiperidine (1.0 equiv)[1]

  • Carboxylic Acid (

    
    ): 1.1 equiv[1]
    
  • Coupling Agent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (1.2 equiv)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 equiv of 1-carbamoyl-4-hydroxypiperidine and 1.1 equiv of the carboxylic acid in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

  • Activation: Cool the mixture to 0°C. Add EDC.HCl (1.2 equiv) portion-wise over 10 minutes.

    • Note: EDC is preferred over DCC as the urea byproduct is water-soluble, simplifying purification.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (stain with PMA or Ninhydrin).[1]

  • Workup: Dilute with DCM. Wash successively with 1M HCl (rapid wash to remove DMAP/EDC, minimize exposure time), Sat. NaHCO₃, and Brine.[1]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (EtOAc/Hexane gradient).

Protocol B: Mitsunobu Etherification

Target: Aryl/Alkyl ethers with inversion of configuration.

Rationale: Direct alkylation with alkyl halides and strong base (Williamson synthesis) risks deprotonating the carbamoyl nitrogen (


), leading to competitive N-alkylation.[1] The Mitsunobu reaction activates the oxygen specifically under neutral conditions.

Materials:

  • Substrate: 1-Carbamoyl-4-hydroxypiperidine (1.0 equiv)[1]

  • Pronucleophile: Phenol or Acidic Alcohol (1.2 equiv)[1]

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Dissolve substrate, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , and the pronucleophile (e.g., phenol) in anhydrous THF under argon.[1] Cool to 0°C.[3]
    
  • Addition: Dissolve DIAD in a small volume of THF and add dropwise to the reaction mixture over 20 minutes.

    • Critical: The solution should turn yellow/orange. Exothermic reaction; maintain temp < 5°C during addition.

  • Incubation: Stir at 0°C for 30 minutes, then warm to room temperature. Stir for 12–24 hours.

  • Quench: Add water (0.5 mL) to quench excess phosphorane.

  • Workup: Concentrate THF. Redissolve residue in EtOAc. Wash with 1M NaOH (to remove unreacted phenol) and Brine.

  • Purification: The major contaminant is triphenylphosphine oxide (

    
    ). Use a polarity gradient on silica gel, starting with non-polar solvents to elute the oxide if possible, or use polymer-supported 
    
    
    
    for easier filtration.[1]
Protocol C: Oxidation to Ketone

Target: 1-Carbamoyl-4-piperidinone (Intermediate for reductive amination).[1]

Rationale: Chromic acid oxidations (Jones Reagent) are too harsh.[1] Swern oxidation is effective but odorous. Dess-Martin Periodinane (DMP) is the gold standard here for mild, chemoselective oxidation that leaves the urea moiety untouched.

Materials:

  • Substrate: 1.0 equiv

  • Reagent: Dess-Martin Periodinane (1.2 equiv)[1]

  • Buffer: Sodium Bicarbonate (

    
    ) (5.0 equiv, solid)[1]
    
  • Solvent: DCM[3][4]

Step-by-Step Procedure:

  • Setup: Suspend 1-carbamoyl-4-hydroxypiperidine in DCM. Add solid

    
    .
    
    • Why Bicarbonate? DMP releases acetic acid during the reaction. The buffer prevents acid-catalyzed hydrolysis of the carbamoyl group.

  • Oxidation: Add DMP (1.2 equiv) at 0°C.

  • Monitoring: Warm to RT. Reaction is typically fast (1–3 hours).[1]

  • Quench: Add a 1:1 mixture of Sat.

    
     (thiosulfate) and Sat.[1] 
    
    
    
    . Stir vigorously until the biphasic mixture becomes clear (reduction of iodine byproducts).
  • Isolation: Extract with DCM, dry, and concentrate. The ketone is often pure enough for subsequent steps without chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Carbamoyl Group Acidic hydrolysis during workup or reaction.[1]Avoid HCl washes > 1M. Use Steglich or DMP conditions. Ensure buffers (NaHCO₃) are present during oxidation.[1]
N-Alkylation (Side Product) Base was too strong (e.g., NaH) or excess alkyl halide used.[1]Switch to Mitsunobu conditions. If using Williamson etherification, use milder bases like

or maintain strict 1.0 equiv of base.[1]
Elimination (Alkene formation) E2 elimination competes with substitution.[1]Keep reaction temperature low (< 40°C).[1] Avoid bulky bases if activating with Mesyl Chloride.
Poor Solubility Urea group confers high polarity.Use DMF/DCM mixtures. For extraction, use DCM:MeOH (9:[1]1) or EtOAc to pull product from aqueous phase.

References

  • Mitsunobu Reaction on Piperidine Derivatives

    • Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009).[1][2] Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810.[1]

    • [1]

  • Oxidation Protocols (DMP)

    • BenchChem Application Notes.[5] (2025).[1][4][5][6] The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. (Methodology adapted for N-Carbamoyl analogs).

  • Esterification Strategies (Steglich)

    • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1]

    • [1]

  • General Reactivity of 4-Hydroxypiperidines

    • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020).[7][8] Chemistry – A European Journal, 26(19), 4236-4241.[1]

Sources

Application

Leveraging 4-Hydroxypiperidine-1-carboxamide for the Synthesis of Novel Urea Derivatives in Drug Discovery

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to impart favo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and provide a rigid framework for orienting pharmacophoric elements.[1][2] When combined with the urea functional group—a versatile hydrogen bond donor and acceptor critical for target recognition—it forms a powerful pharmacophore present in numerous clinical candidates and approved drugs.[3] This application note provides a detailed technical guide for the synthetic utilization of 4-Hydroxypiperidine-1-carboxamide, a key intermediate for accessing this valuable chemical space. We will explore the primary synthetic transformations, focusing on a robust protocol involving an in situ Hofmann rearrangement to generate a reactive isocyanate intermediate, which is subsequently trapped by various amines to yield a diverse array of urea derivatives. This guide emphasizes the causality behind experimental choices, offers detailed, self-validating protocols, and provides practical insights for researchers in drug development.

The Strategic Value of the 4-Hydroxypiperidinyl Urea Moiety

The combination of a 4-hydroxypiperidine ring and a urea linker creates a molecule with distinct regions for molecular interaction. This structure is frequently employed in the design of enzyme inhibitors and receptor modulators.

  • The Urea Core: The N-H protons act as hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. This dual nature allows for strong and specific binding to protein active sites.

  • The Piperidine Scaffold: This saturated heterocycle provides a conformationally restricted, three-dimensional structure that can improve binding affinity and selectivity compared to more flexible aliphatic chains. It also enhances solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.

  • The 4-Hydroxyl Group: This functional group can serve several purposes. It can act as an additional hydrogen bonding site to secure target binding, serve as a handle for further chemical modification (e.g., etherification, esterification), or be used to fine-tune the molecule's polarity.

This trifecta of functional features has made the 4-hydroxypiperidinyl urea motif a cornerstone in the development of therapeutics for oncology, inflammation, and central nervous system (CNS) disorders.[4][5]

cluster_0 4-Hydroxypiperidinyl Urea Moiety Scaffold 4-Hydroxypiperidine Ring (Rigidity, Solubility) Linker Urea Group (H-Bond Donor/Acceptor) Scaffold->Linker Provides structural anchor Handle 4-Hydroxyl Group (Secondary Interactions, Functionalization) Linker->Handle Positions functional group

Caption: Key pharmacophoric features of the 4-hydroxypiperidinyl urea scaffold.

Key Synthetic Pathway: Hofmann Rearrangement for Isocyanate Generation

The most direct and powerful method to convert the primary amide of 4-Hydroxypiperidine-1-carboxamide into a urea derivative is through the Hofmann rearrangement. This classic organic reaction transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through a critical isocyanate intermediate.[3] By trapping this in situ generated isocyanate with a desired amine, one can efficiently synthesize unsymmetrical ureas in a single pot.

Principle & Mechanism: The reaction is typically initiated by a mild oxidant, such as a hypervalent iodine reagent (e.g., Phenyliodine(III) diacetate, PIDA), in the presence of the amine nucleophile.[6] The primary amide is oxidized, leading to a rearrangement that expels the carbonyl carbon and forms an isocyanate. This highly electrophilic intermediate is immediately intercepted by the amine present in the reaction mixture to form the stable urea product. This method avoids the handling of toxic and moisture-sensitive reagents like phosgene.[3]

A 4-Hydroxypiperidine-1-carboxamide (Starting Material) B Hofmann Rearrangement (e.g., PIDA, MeOH) A->B C Isocyanate Intermediate (In Situ Generation) B->C E Nucleophilic Attack (Trapping) C->E D Amine Nucleophile (R-NH2) D->E F Target Urea Derivative E->F

Caption: Workflow for urea synthesis via in situ Hofmann rearrangement.

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-N'-(4-hydroxypiperidin-1-yl)ureas

This protocol describes a one-pot synthesis of a target urea derivative from 4-Hydroxypiperidine-1-carboxamide and a representative primary amine using Phenyliodine(III) diacetate (PIDA).

Self-Validation & Causality: This protocol is designed to be self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amide and the formation of a new, typically more nonpolar, urea product. The choice of methanol as a solvent is strategic; it effectively dissolves the starting materials and facilitates the rearrangement. PIDA is selected as a mild oxidant that is compatible with the free hydroxyl group, minimizing potential side reactions.[6]

Materials:

  • 4-Hydroxypiperidine-1-carboxamide

  • Desired primary amine (e.g., aniline, benzylamine)

  • Phenyliodine(III) diacetate (PIDA)

  • Methanol (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a stirred solution of 4-Hydroxypiperidine-1-carboxamide (1.0 eq.) and the desired primary amine (1.2 eq.) in anhydrous methanol (0.2 M), add Phenyliodine(III) diacetate (1.1 eq.) portion-wise at 0 °C (ice bath).

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting amide is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ to reduce any excess PIDA.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure urea derivative.

Data Presentation:

EntryAmine NucleophileProductTypical Yield
1AnilineN-(4-hydroxypiperidin-1-yl)-N'-phenylurea75-85%
2BenzylamineN-benzyl-N'-(4-hydroxypiperidin-1-yl)urea70-80%
34-FluoroanilineN-(4-fluorophenyl)-N'-(4-hydroxypiperidin-1-yl)urea72-82%
4CyclohexylamineN-cyclohexyl-N'-(4-hydroxypiperidin-1-yl)urea65-75%
Note: Yields are illustrative and may vary based on specific substrates and reaction scale.

Alternative Approach: Synthesis via Amine Precursors and CDI

An alternative strategy involves using a precursor like 1-amino-4-hydroxypiperidine. While this requires an extra synthetic step to obtain the starting material, it opens the door to using safer and highly efficient coupling reagents like N,N'-Carbonyldiimidazole (CDI).[3] CDI is a solid, stable, and non-toxic alternative to phosgene for activating an amine towards urea formation.[7]

Principle: The first amine (1-amino-4-hydroxypiperidine) reacts with CDI to form a stable carbamoyl-imidazole intermediate, releasing one equivalent of imidazole.[7] This activated intermediate is then treated with a second, different amine, which displaces the imidazole to form the final unsymmetrical urea product. The reaction is clean, as the only byproducts are volatile and easily removed.

A 1-Amino-4-hydroxypiperidine B CDI (Coupling Agent) A->B C Carbamoyl-imidazole Intermediate B->C E Displacement Reaction C->E D Amine Nucleophile (R'-NH2) D->E F Target Urea Derivative E->F

Caption: Workflow for urea synthesis using a CDI-mediated coupling strategy.

Protocol 2: CDI-Mediated Synthesis of Unsymmetrical Ureas

Procedure:

  • Activation: Dissolve 1-amino-4-hydroxypiperidine (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a solution of CDI (1.05 eq.) in the same solvent dropwise at room temperature. Stir for 1-2 hours until the formation of the carbamoyl-imidazole intermediate is complete (monitor by TLC or LC-MS).

  • Coupling: Add the second amine (1.1 eq.) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) (1.2 eq.) to liberate the free amine.

  • Reaction & Workup: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-16 hours. Once complete, dilute the mixture with DCM and wash sequentially with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, concentrate, and purify the residue by flash column chromatography as described in Protocol 1.

Troubleshooting and Experimental Considerations

  • Side Reactions: In the Hofmann rearrangement, if the amine nucleophile is not present or is unreactive, the isocyanate intermediate can be trapped by the methanol solvent to form a carbamate byproduct. Ensure the amine is added at the beginning of the reaction.

  • Hydroxyl Group Reactivity: While generally stable under these conditions, the 4-hydroxyl group can potentially react, especially with highly reactive isocyanates or if strong bases are used. If this becomes an issue, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) may be necessary prior to the urea formation step.

  • Purification Challenges: Urea compounds are often polar and can be difficult to purify. Using a polar solvent system for chromatography and ensuring complete removal of baseline impurities from the starting materials is critical. Recrystallization can also be an effective purification method for crystalline urea products.

  • Anhydrous Conditions: Reactions involving isocyanates or CDI should be performed under anhydrous conditions (dry solvents and glassware, inert atmosphere) to prevent hydrolysis of the reactive intermediates, which would lead to undesired side products and lower yields.

Conclusion

4-Hydroxypiperidine-1-carboxamide is a highly valuable and versatile starting material for the synthesis of medicinally relevant urea derivatives. The Hofmann rearrangement provides a direct, efficient, and scalable method for its conversion into a key isocyanate intermediate, enabling the rapid generation of diverse compound libraries for drug discovery programs. By understanding the principles behind the chosen synthetic routes and paying close attention to experimental details, researchers can effectively leverage this building block to construct complex molecules with significant therapeutic potential.

References

  • Urea Synthesis from Ammonium Carbamate in Various Solvents. ResearchGate. Available at: [Link]

  • Catalytic Synthesis of Urea from Carbon Monoxide and Amine Compound.Google Patents.
  • Key Applications of Ethyl 4-Hydroxypiperidine-1-carboxylate in Pharma. Pharmaffiliates. Available at: [Link]

  • Urea Derivative Synthesis by Amination, Rearrangement or Substitution. Organic Chemistry Portal. Available at: [Link]

  • Direct Synthesis of Urea from Carbon Dioxide and Ammonia. Nature Communications. Available at: [Link]

  • Direct Synthesis of Carbamates, Thiocarbamates, and Ureas from Boc-protected Amines: A Sustainable and Efficient Approach. RSC Advances. Available at: [Link]

  • Diversely Substituted Sulfamides for Fragment-based Drug Discovery of Carbonic Anhydrase Inhibitors: Synthesis and Inhibitory Profile. National Institutes of Health. Available at: [Link]

  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Organic Chemistry Portal. Available at: [Link]

  • Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Medium. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • Urea Derivative Synthesis by Amination. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis and Molecular Modelling of 1-amidinopiperidine Thrombin Inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis and Study of New 2H-pyranoquinolin-2-one-based Inhibitors of Blood Coagulation Factors Xa and XIa. National Institutes of Health. Available at: [Link]

  • Reactions Carried Out Between the Isocyanate Groups with (A) Amino... ResearchGate. Available at: [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI. Available at: [Link]

  • Synthesis of 4-hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. ResearchGate. Available at: [Link]

  • Practical Synthesis of Urea Derivatives.Google Patents.
  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. Available at: [Link]

  • The Role of Ethyl 4-Hydroxypiperidine-1-Carboxylate in Modern Synthesis. Medium. Available at: [Link]

  • The Isocyanide SN2 Reaction. Institute of Molecular and Translational Medicine. Available at: [Link]

  • N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald- - SciSpace. SciSpace. Available at: [Link]

  • Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Chemistry Portal. Available at: [Link]

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 4-Hydroxypiperidine-1-carboxamide

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent or solvent system for the purification of 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent or solvent system for the purification of 4-Hydroxypiperidine-1-carboxamide via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, and its success is fundamentally dependent on the appropriate choice of solvent. This document moves beyond a simple procedural list, delving into the theoretical principles, molecular structure considerations, and a detailed, field-proven experimental protocol for solvent screening. By following this guide, researchers can efficiently identify a solvent system that maximizes yield and purity, ensuring the quality of the final compound for downstream applications.

Theoretical Framework for Solvent Selection

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[3][4] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[3][5] Any insoluble impurities can be removed at this stage by hot gravity filtration. As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals nucleate and grow.[1] The soluble impurities are retained in the cold solvent (the "mother liquor") and are subsequently separated from the pure crystals by vacuum filtration.[6]

Physicochemical Analysis of 4-Hydroxypiperidine-1-carboxamide

A preliminary analysis of the target molecule's structure is crucial for a rational approach to solvent selection.

  • Structure: 4-Hydroxypiperidine-1-carboxamide contains a piperidine ring, a hydroxyl (-OH) group, and a primary carboxamide (-CONH₂) group.

  • Polarity and Hydrogen Bonding: The presence of both hydroxyl and carboxamide functional groups makes the molecule highly polar. Both groups are potent hydrogen bond donors and acceptors. This capacity for strong intermolecular hydrogen bonding significantly influences its solubility.

  • Inference: Based on the "like dissolves like" principle, polar solvents, particularly those capable of hydrogen bonding, are the most promising candidates for initial screening.[7][8] Solvents like water, methanol, and ethanol are expected to be effective at dissolving the compound, especially when heated.[5] Conversely, non-polar solvents such as hexane or toluene are unlikely to be suitable on their own.

Characteristics of an Ideal Recrystallization Solvent

The selection process aims to identify a solvent that exhibits the following essential characteristics[7][9]:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound when hot (typically at or near its boiling point).

  • Low Solvating Power at Ambient or Low Temperatures: The solvent should dissolve very little or none of the compound when cold to allow for maximum recovery of the purified crystals.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a significant temperature differential for solubility but must be lower than the melting point of the compound to prevent it from "oiling out" instead of dissolving.[7]

  • Inertness: The solvent must not react chemically with the compound being purified.[10][11]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the surface of the purified crystals during the drying process.[9][10]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[9][10]

Experimental Protocol: Systematic Solvent Screening

This section outlines a systematic, small-scale experimental workflow to efficiently screen and identify the optimal recrystallization solvent.

Materials and Reagents
  • Solute: Impure 4-Hydroxypiperidine-1-carboxamide

  • Test Solvents: A range of solvents with varying polarities should be tested. A recommended starting set includes:

    • Water (High Polarity, Protic)

    • Ethanol (Polar, Protic)

    • Methanol (Polar, Protic)

    • Isopropanol (IPA) (Intermediate Polarity, Protic)

    • Acetone (Polar, Aprotic)

    • Ethyl Acetate (Intermediate Polarity, Aprotic)

    • Toluene (Non-polar, Aromatic)

    • Hexanes/Heptanes (Non-polar, Aliphatic)

  • Apparatus: Test tubes (13x100 mm), heating block or water bath, vortex mixer, glass stirring rods, Pasteur pipettes, ice bath.

Solvent Selection Workflow

The following diagram illustrates the logical progression of the solvent screening process.

Solvent_Selection_Workflow start_node Start: Place ~25 mg of Solute in a Test Tube test_single Add 0.5 mL of a Single Solvent at RT start_node->test_single check_cold Soluble at Room Temp? test_single->check_cold heat_solvent Heat to Boiling check_cold->heat_solvent No result_reject_cold Reject: Too Soluble check_cold->result_reject_cold Yes check_hot Soluble when Hot? heat_solvent->check_hot cool_solution Cool Slowly to RT, then place in Ice Bath check_hot->cool_solution Yes result_reject_hot Reject: Insoluble check_hot->result_reject_hot No (add more solvent & reheat; if still insoluble, reject) check_crystals Abundant Crystals Form? cool_solution->check_crystals result_good Candidate Solvent (Proceed to Scale-Up) check_crystals->result_good Yes result_reject_crystals Reject: Poor Recovery (Consider Binary System) check_crystals->result_reject_crystals No

Sources

Application

Application Notes &amp; Protocols: The Piperidine Carboxamide Scaffold in Modern Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals. Abstract: The piperidine carboxamide moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of approv...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine carboxamide moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutics and clinical candidates. Its prevalence stems from a unique combination of properties: the piperidine ring offers a versatile, three-dimensional exit vector for substituent exploration, enabling fine-tuning of physicochemical properties, while the carboxamide group provides a robust hydrogen bonding motif crucial for target engagement. This guide provides an in-depth exploration of the applications of this scaffold, focusing on key therapeutic areas, and delivers field-proven protocols for its synthesis and evaluation.

Part 1: The Strategic Value of the Piperidine Carboxamide Scaffold

The piperidine carboxamide core, at its simplest, consists of a piperidine ring linked to a carbonyl group which is in turn bonded to a nitrogen atom. This structural arrangement is far from mundane; it is a masterclass in medicinal chemistry design.

  • Structural Rigidity and Vectorial Control: The saturated piperidine ring, while conformationally flexible (typically adopting a chair conformation), provides a rigid anchor from which substituents can be projected in well-defined spatial orientations. This is critical for optimizing interactions within a target's binding pocket.

  • The Amide Bond as a Molecular Anchor: The carboxamide linkage is a classic hydrogen bond donor and acceptor. This feature is fundamental to its ability to secure the molecule within the active site of enzymes or the ligand-binding domain of receptors, often forming the primary pharmacophoric interaction.

  • Modulation of Physicochemical Properties: The piperidine nitrogen is a key handle for property modulation. As a basic center (pKa ~8-11), it can be protonated at physiological pH, enhancing aqueous solubility. This basicity can be tuned through substitution on the nitrogen or the ring to control properties like cell permeability and oral bioavailability.

Diagram 1: Core Structure and Key Features

cluster_0 Piperidine Carboxamide Scaffold Scaffold R1 R1 R1->Scaffold Modulates Potency & Selectivity R2 R2 R2->Scaffold Controls Physicochemical Properties (pKa, Solubility) R3 R3 R3->Scaffold Fine-tunes Target Engagement

Caption: General structure of the piperidine carboxamide scaffold.

Part 2: Key Therapeutic Applications & Case Studies

The versatility of the piperidine carboxamide scaffold is best illustrated through its successful implementation in diverse therapeutic areas. Below, we explore its role in several classes of inhibitors.

PARP Inhibitors in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. The piperidine carboxamide scaffold has been instrumental in the development of potent PARP inhibitors.

Case Study: Niraparib (ZEJULA®)

Niraparib is a potent PARP-1 and PARP-2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The core of Niraparib features a piperidine carboxamide moiety.

  • Mechanism of Action: The carboxamide group mimics the nicotinamide portion of the NAD+ cofactor, occupying the nicotinamide-binding pocket of the PARP active site. This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, trapping PARP on DNA and stalling DNA repair.

G ssb Single-Strand DNA Break (SSB) parp PARP Enzyme Recruitment ssb->parp nad NAD+ parp->nad niraparib Niraparib (Piperidine Carboxamide) parp->niraparib Inhibition par Poly(ADP-ribose) Synthesis nad->par Catalysis repair DNA Repair Complex Recruitment par->repair resolution SSB Repair repair->resolution trapping PARP Trapping & Stalled Replication Fork niraparib->trapping dsb Double-Strand Break (DSB) trapping->dsb apoptosis Cell Death (Apoptosis) in BRCA-deficient cells dsb->apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition.

Factor Xa Inhibitors in Anticoagulation

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade. Inhibiting FXa is a major strategy for the prevention and treatment of thromboembolic diseases.

Case Study: Rivaroxaban (XARELTO®)

Rivaroxaban is a direct oral anticoagulant (DOAC) that potently and selectively inhibits FXa. While not a classic piperidine carboxamide, its design evolution from earlier piperidine-containing leads highlights key SAR principles. The core morpholinone scaffold in Rivaroxaban occupies a similar vector space. Early research in this area heavily relied on piperidine carboxamide structures to establish the necessary interactions within the S1 and S4 pockets of the FXa active site.

Emerging Applications

The scaffold is continuously being explored in new areas:

  • Neurodegenerative Diseases: Targeting enzymes like Fatty Acid Amide Hydrolase (FAAH) for pain and inflammation.

  • Psychiatric Disorders: Modulating dopamine and serotonin receptors.

  • Infectious Diseases: As inhibitors of bacterial or viral enzymes.

Part 3: Experimental Protocols

The following protocols provide a framework for the synthesis and in vitro evaluation of a novel piperidine carboxamide derivative targeting an enzyme of interest.

Protocol 1: Synthesis of a Generic Piperidine Carboxamide

This protocol describes a standard amide coupling reaction, a robust and widely used method for constructing the piperidine carboxamide linkage. The example uses 4-benzoylpiperidine and 3-aminobenzoic acid.

Objective: To synthesize N-(3-carboxyphenyl)-4-benzoylpiperidine-1-carboxamide.

Materials:

  • 4-Benzoylpiperidine

  • 3-Aminobenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HATU

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flasks, magnetic stirrer, TLC plates, column chromatography setup.

Procedure:

  • Reactant Dissolution: In a clean, dry round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Amine Addition: To the stirred solution, add 4-benzoylpiperidine (1.1 eq) followed by DIPEA (3.0 eq). The base is crucial to neutralize the hydrochloride salt if the amine is used as such and to facilitate the reaction.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the coupling reagent, for example, DCC (1.2 eq), portion-wise. Causality Note: Slow addition at low temperature is critical to minimize side reactions and racemization if chiral centers are present.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC is used.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Causality Note: The acid wash removes excess base (DIPEA), and the bicarbonate wash removes unreacted acidic starting material and HOBt.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/EtOAc) to yield the pure piperidine carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

G start Dissolve Acid & HOBt in DMF add_amine Add Piperidine & Base (DIPEA) start->add_amine add_coupling Add Coupling Reagent (e.g., HATU) at 0°C add_amine->add_coupling react Stir at RT (12-18h) & Monitor by TLC add_coupling->react workup Aqueous Work-up (Acid/Base Washes) react->workup purify Flash Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize final Pure Piperidine Carboxamide characterize->final

Caption: Standard workflow for amide bond formation.

Protocol 2: In Vitro PARP-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.

Principle: This is a biochemical assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 activity. The signal is detected colorimetrically.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • Activated DNA (e.g., nicked DNA)

  • Biotinylated NAD+

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • 96-well high-binding microplate

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with Histone H1 (50 µL/well of 10 µg/mL solution) overnight at 4 °C. Wash plates 3x with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test piperidine carboxamide compound in assay buffer. Include a positive control (e.g., Olaparib) and a negative control (vehicle, e.g., DMSO).

  • Reaction Initiation: To each well, add the following in order:

    • 25 µL of test compound dilution.

    • 25 µL of PARP-1 enzyme and activated DNA mix.

    • Pre-incubate for 10 minutes at room temperature.

    • 50 µL of biotinylated NAD+ to start the reaction.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection:

    • Wash the plate 5x with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at RT.

    • Wash the plate 5x with wash buffer.

    • Add 100 µL of TMB substrate. Incubate in the dark until color develops (5-15 min).

    • Add 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Normalize the data relative to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 4: Data Interpretation & Structure-Activity Relationships (SAR)

Systematic modification of the R groups on the piperidine carboxamide scaffold is the essence of optimizing lead compounds. The data generated from assays, like the one described above, is crucial for building a robust SAR.

Table 1: Example SAR Data for Hypothetical PARP Inhibitors

Compound IDR1 Substituent (on Piperidine N)R2 Substituent (on Carboxamide Aryl Ring)PARP-1 IC50 (nM)Aqueous Solubility (µg/mL)
PC-01 H4-Fluoro15025
PC-02 Methyl4-Fluoro8530
PC-03 Cyclopropyl4-Fluoro2545
PC-04 Cyclopropyl4-Cyano1510
PC-05 Cyclopropyl3-Amino8150

Interpretation:

  • Piperidine N-substitution: Alkylating the piperidine nitrogen (PC-02 vs PC-01) improves potency. Introducing a strained ring like cyclopropyl (PC-03) further enhances potency, likely by optimizing the fit in a hydrophobic pocket.

  • Aryl Ring Substitution: Moving from an electron-withdrawing fluoro group to a cyano group (PC-04) slightly improves potency but significantly reduces solubility. Introducing a basic amino group (PC-05) dramatically improves both potency and solubility, suggesting a key new hydrogen bonding interaction is formed and the basic handle aids dissolution.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]

  • U.S. Food and Drug Administration (FDA). (2017). FDA approves maintenance treatment for recurrent ovarian cancer. FDA News Release. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxypiperidine-1-carboxamide

Introduction 4-Hydroxypiperidine-1-carboxamide is a valuable building block in medicinal chemistry, frequently incorporated into more complex molecules to enhance properties such as solubility, hydrogen bonding capacity,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxypiperidine-1-carboxamide is a valuable building block in medicinal chemistry, frequently incorporated into more complex molecules to enhance properties such as solubility, hydrogen bonding capacity, and metabolic stability. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide provides an in-depth technical resource for researchers, offering troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate a successful and high-yield synthesis.

The most common and robust synthetic route involves the N-carbamoylation of 4-hydroxypiperidine. This is typically achieved by reacting the hydrochloride salt of 4-hydroxypiperidine with a cyanate salt in an aqueous medium. This process generates isocyanic acid in situ, which then reacts with the secondary amine of the piperidine to form the desired carboxamide.

Overall Synthetic Workflow

The synthesis is generally performed in two main stages starting from the commercially available N-Boc-4-hydroxypiperidine.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Carboxamide Formation cluster_2 Purification A N-Boc-4-hydroxypiperidine B 4-Hydroxypiperidine Hydrochloride A->B HCl in 1,4-Dioxane D 4-Hydroxypiperidine-1-carboxamide B->D H₂O, Heat C Potassium Cyanate (KOCN) C->D E Crude Product D->E Reaction Workup F Pure Product E->F Recrystallization

Caption: General two-stage workflow for the synthesis of 4-Hydroxypiperidine-1-carboxamide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My yield for the carboxamide formation step is very low, and I've recovered a significant amount of unreacted 4-hydroxypiperidine. What went wrong?

Answer: This is a frequent issue and typically points to three main causes related to the generation and consumption of the reactive intermediate, isocyanic acid (HNCO).

  • Cause A: Incorrect pH and Temperature. The reaction requires the protonation of cyanate to form HNCO. If the reaction medium is not sufficiently acidic or the temperature is too low, the rate of HNCO formation will be slow. Conversely, if conditions are too harsh, side reactions can dominate.

  • Cause B: Trimerization of Isocyanic Acid. Isocyanic acid is unstable and can rapidly trimerize to form cyanuric acid, a highly stable and insoluble white solid, especially at high concentrations or with prolonged reaction times at elevated temperatures. This depletes the reagent available to react with your piperidine.

  • Cause C: Suboptimal Stoichiometry. While a slight excess of potassium cyanate is often used, a large excess can promote side reactions. Insufficient cyanate will naturally lead to an incomplete reaction.

Troubleshooting Workflow:

G start Low Yield & Unreacted Starting Material q1 Verify Starting Material Is 4-hydroxypiperidine present as the hydrochloride salt? start->q1 a1_yes Yes q1->a1_yes Correct a1_no No The free base is too nucleophilic and can alter pH. Start with the HCl salt. q1->a1_no Incorrect q2 Review Reaction Conditions Was the temperature maintained at 50-70°C? a1_yes->q2 a2_yes Yes q2->a2_yes Correct a2_no No Low temp slows HNCO formation. High temp promotes trimerization. Optimize temperature. q2->a2_no Incorrect q3 Check Reagent Addition Was the KOCN added portion-wise to the heated solution? a2_yes->q3 a3_yes Yes This is good practice. q3->a3_yes a3_no No Adding all KOCN at once can create a high initial concentration of HNCO, favoring trimerization. Add in portions. q3->a3_no Correct This end Re-run reaction with optimized parameters. a3_yes->end a3_no->end Correct This

Optimization

Removing unreacted 4-hydroxypiperidine from carboxamide product

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and detailed protocols for a common challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and detailed protocols for a common challenge in organic synthesis: the removal of unreacted 4-hydroxypiperidine from your desired carboxamide product. Our goal is to equip you with the knowledge and practical steps to achieve high purity for your compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.

Question: My crude product is an oil, but I expected a solid. How can I purify it?

Answer: Oiling out can occur if the crude product contains a significant amount of impurities that depress the melting point. The unreacted 4-hydroxypiperidine, being a low-melting solid, can contribute to this. The first step is to attempt an acid-base extraction to remove the basic 4-hydroxypiperidine. This should significantly purify your carboxamide and may result in it solidifying. If it remains an oil, column chromatography is the recommended next step.

Question: I performed an acid wash, but my NMR still shows the presence of 4-hydroxypiperidine. What went wrong?

Answer: There are a few possibilities:

  • Insufficient Acid: You may not have used enough acid to protonate all of the unreacted 4-hydroxypiperidine. Ensure you are using at least a 1.1 molar equivalent of acid relative to the theoretical maximum amount of unreacted amine.

  • Inadequate Mixing: During the liquid-liquid extraction, vigorous mixing is crucial to ensure efficient transfer of the protonated amine salt into the aqueous layer. Use a separatory funnel and shake thoroughly, venting frequently.

  • Incorrect pH: After adding the acid, check the pH of the aqueous layer to ensure it is sufficiently acidic (pH 1-2) to fully protonate the piperidine derivative.

  • Emulsion Formation: If an emulsion formed during the extraction, complete separation of the organic and aqueous layers may have been hindered. To break an emulsion, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Question: I'm concerned about the stability of my carboxamide to acidic or basic conditions. Are there alternative purification methods?

Answer: If your carboxamide contains acid- or base-labile functional groups, you should exercise caution with extraction methods. While a dilute acid wash is generally well-tolerated by many carboxamides, you can consider the following alternatives:

  • Column Chromatography: This is a versatile method that can separate compounds based on their polarity. Since 4-hydroxypiperidine is quite polar, it can often be separated from a less polar carboxamide product on silica gel.

  • Recrystallization: If your carboxamide is a solid, recrystallization from a suitable solvent system can be a highly effective purification method that avoids harsh pH conditions. The key is to find a solvent in which your carboxamide has high solubility at elevated temperatures and low solubility at room temperature or below, while 4-hydroxypiperidine remains soluble.

The Science of Separation: Exploiting Physicochemical Differences

The successful separation of your carboxamide product from unreacted 4-hydroxypiperidine hinges on exploiting the differences in their physical and chemical properties. The table below provides a comparative overview.

Property4-HydroxypiperidineTypical Carboxamide ProductRationale for Separation
Basicity (pKa of Conjugate Acid) ~10-11Generally neutral (pKa of protonated amide is very low)The basic nitrogen of 4-hydroxypiperidine can be protonated with acid to form a water-soluble salt, while the carboxamide remains in the organic layer.[1][2][3]
Solubility in Water Soluble[4][5]Generally low to moderate, depending on the overall polarity of the molecule.The protonated form of 4-hydroxypiperidine is highly water-soluble, facilitating its removal into an aqueous phase.
Polarity HighVariable, but often less polar than 4-hydroxypiperidine.This difference in polarity allows for separation by column chromatography.[6][7]
Physical State Low melting solid (86-90 °C)[4]Often a higher melting solid.Differences in solubility and crystal lattice energy can be exploited during recrystallization.[8][9]

Visualizing Your Purification Strategy

The following flowchart can help you decide on the most appropriate purification workflow for your specific situation.

Purification_Workflow Decision Tree for Carboxamide Purification start Crude Reaction Mixture (Carboxamide + 4-Hydroxypiperidine) acid_wash Perform Acid-Base Extraction start->acid_wash check_purity Analyze Purity (TLC, NMR) acid_wash->check_purity product_pure Pure Carboxamide Product check_purity->product_pure Purity is sufficient is_solid Is the product a solid? check_purity->is_solid Further purification needed recrystallization Recrystallization recrystallization->check_purity chromatography Column Chromatography chromatography->check_purity is_solid->recrystallization Yes is_solid->chromatography No

Caption: A decision tree to guide the selection of the appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This method is highly effective for removing basic impurities like 4-hydroxypiperidine.[1][2][3]

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent in which your carboxamide product is soluble.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The protonated 4-hydroxypiperidine hydrochloride salt will be in the upper aqueous layer, while your neutral carboxamide product will remain in the lower organic layer (this may be reversed if using a less dense organic solvent).

  • Aqueous Layer Removal: Drain the lower organic layer into a clean Erlenmeyer flask.

  • Repeat (Optional): For highly impure samples, you may wish to repeat the acid wash with a fresh portion of 1 M HCl.

  • Neutralization Wash: Return the organic layer to the separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain your purified carboxamide product.

Protocol 2: Recrystallization

This technique is ideal for purifying solid carboxamides.[8][9][10]

Materials:

  • Crude carboxamide product

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent will dissolve your carboxamide product at high temperatures but not at room temperature, while the impurities (4-hydroxypiperidine) remain soluble at all temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Pure crystals of your carboxamide should begin to form. For maximum yield, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of 4-hydroxypiperidine?

The predicted pKa of the conjugate acid of 4-hydroxypiperidine is around 10-11, making it a moderately strong base that is readily protonated by dilute mineral acids.[4][5][11]

Q2: Can I use a base wash to remove unreacted carboxylic acid starting material?

Yes, a wash with a mild base like saturated sodium bicarbonate solution is effective for removing any unreacted carboxylic acid starting material.[1][12] This is typically done after the acid wash to remove the 4-hydroxypiperidine.

Q3: My carboxamide is also polar. Will column chromatography still work?

Even if your carboxamide is polar, there is often a sufficient difference in polarity between it and the highly polar 4-hydroxypiperidine to allow for separation by column chromatography.[6][7] You may need to use a more polar eluent system (e.g., a higher percentage of methanol in dichloromethane).

Q4: Are there any solid-phase extraction methods to remove 4-hydroxypiperidine?

Yes, solid-phase extraction (SPE) cartridges with acidic functionalities can be used to capture basic impurities like 4-hydroxypiperidine.[12][13] The crude reaction mixture is passed through the cartridge, the amine is retained, and the purified carboxamide is eluted.

References

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • Sheppard, T. D. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Europe PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Confluence. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Hydroxy Piperidine. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization I 10. Retrieved from [Link]

  • ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • MDPI. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. Retrieved from [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • National Institutes of Health. (2007). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • KoreaScience. (1995). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Retrieved from [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]

  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 4-Hydroxypiperidine-1-carboxamide Extraction

Welcome to the technical support hub for handling 4-Hydroxypiperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for handling 4-Hydroxypiperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the fundamental principles governing the extraction of this molecule, empowering you to troubleshoot and optimize your workflow with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for extracting 4-Hydroxypiperidine-1-carboxamide from an aqueous solution?

The single most critical parameter is the pH of the aqueous phase . The efficiency of liquid-liquid extraction for this compound is entirely dependent on its chemical state, which you control directly through pH adjustment.

4-Hydroxypiperidine-1-carboxamide possesses a basic piperidine nitrogen. The state of this nitrogen—either neutral or protonated (positively charged)—dictates its solubility characteristics:

  • At Acidic to Neutral pH: The piperidine nitrogen is protonated (BH+), forming a salt. This charged species is highly polar and preferentially soluble in the aqueous phase. Attempting to extract it with an organic solvent at this pH will result in extremely low to no recovery.

  • At Basic (Alkaline) pH: The piperidine nitrogen is deprotonated (B), rendering the molecule neutral. In its neutral form, the molecule is significantly less polar and becomes soluble in appropriate organic solvents, allowing for its extraction from the aqueous phase.

Therefore, to extract the compound into an organic solvent, the aqueous phase must be made sufficiently basic.

Q2: What is the ideal pH for extraction, and how is it determined?

The ideal pH is determined by the pKa of the compound's conjugate acid (the protonated piperidine nitrogen). The pKa is the pH at which 50% of the compound is in its neutral form (B) and 50% is in its protonated, charged form (BH+).

While the exact pKa for 4-Hydroxypiperidine-1-carboxamide is not readily published, we can make an expert estimation. The pKa of the conjugate acid of piperidine itself is ~11.1. The N-carboxamide group is electron-withdrawing, which tends to decrease the basicity of the piperidine nitrogen. This means the pKa of the conjugate acid of our target molecule will be slightly lower than that of piperidine. A reasonable estimate would be in the range of 9.5 - 10.5 .

Core Principle: The 2-pH Unit Rule

To ensure efficient extraction, the pH of the aqueous solution should be adjusted to at least 2 pH units above the pKa of the conjugate acid.[1][2] This principle is derived from the Henderson-Hasselbalch equation.[3]

  • At pH = pKa + 1, the ratio of neutral base to protonated acid ([B]/[BH+]) is 10:1 (91% neutral).

  • At pH = pKa + 2, the ratio is 100:1 (99% neutral).

  • At pH = pKa + 3, the ratio is 1000:1 (99.9% neutral).

Practical Recommendation: Adjust the aqueous phase to pH ≥ 12 before extraction. This ensures that over 99% of the 4-Hydroxypiperidine-1-carboxamide is in its neutral, extractable form. Always verify the pH using a calibrated pH meter after adding the base.

Q3: Which organic solvent is best for the extraction?

The choice of solvent depends on balancing polarity, selectivity, and practical considerations like safety and ease of removal.[4][5] 4-Hydroxypiperidine-1-carboxamide, even in its neutral form, is a relatively polar molecule due to the hydroxyl (-OH) and carboxamide (-CONH2) groups. Therefore, a non-polar solvent like hexane would be ineffective.[6]

A moderately polar, water-immiscible solvent is required.[7]

Table 1: Comparison of Recommended Extraction Solvents

SolventDensity (g/mL)Polarity IndexBoiling Point (°C)Key Considerations
Dichloromethane (DCM) ~1.334.139.6Pros: Excellent solvating power for many organics, forms the bottom layer (can simplify separation), low boiling point for easy removal.[4] Cons: Toxic and a suspected carcinogen, requires careful handling.
Ethyl Acetate (EtOAc) ~0.904.477.1Pros: Less toxic than DCM, effective for moderately polar compounds.[4] Cons: Forms the top layer, partially soluble in water (can reduce yield; use brine washes to mitigate), higher boiling point.
Chloroform (CHCl₃) ~1.494.161.2Pros: Similar to DCM in solvating power, forms the bottom layer. Cons: Highly toxic, requires stringent safety measures.

Starting Recommendation: Dichloromethane (DCM) is often the most effective choice for initial trials due to its high solvating power for such molecules.

Q4: My extraction yield is low. What are the common causes and solutions?

Low recovery is a frequent issue. A systematic troubleshooting approach is key.

Troubleshooting Guide: Low Extraction Yield

Potential Cause Explanation Solution(s)
Incorrect Aqueous pH The most common error. If the pH is not sufficiently basic (≥12), a significant portion of the compound remains in its protonated, water-soluble form.1. Re-calibrate your pH meter. 2. Measure the pH of the aqueous layer after an initial extraction. If it has dropped, add more base and re-extract. 3. Ensure the base (e.g., NaOH, K₂CO₃) has fully dissolved and mixed before adding the organic solvent.
Insufficient Mixing The compound needs to physically move from the aqueous to the organic phase. Inadequate agitation leads to poor mass transfer.1. Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release pressure. 2. If emulsions are a concern, use gentle but prolonged swirling or rocking motions.[8]
Insufficient Number of Extractions A single extraction rarely removes all the compound. The partition coefficient dictates that the compound will distribute between the two phases.1. Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL is far more effective than 1 x 150 mL). 2. After each extraction, test a small spot of the aqueous layer by TLC or a rapid LC-MS injection to see if the product is still present.
Incorrect Solvent Choice The chosen organic solvent may not be polar enough to effectively solvate the neutral, but still polar, target molecule.1. If using a less polar solvent like diethyl ether, switch to a more polar option like DCM or Ethyl Acetate.[9]
Amide Hydrolysis While amides are generally stable, prolonged exposure to very high pH (e.g., pH > 14) combined with heat can lead to hydrolysis into the corresponding carboxylic acid and amine.[10]1. Perform the extraction promptly after pH adjustment. 2. Avoid heating the mixture during the extraction process. Work at room temperature.
Q5: I'm getting a thick emulsion between the layers that won't separate. How can I fix this?

Emulsion formation is common when extracting basic compounds at high pH, as the deprotonated amines can act as surfactants.[11]

Strategies to Break Emulsions:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[12]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This dramatically increases the ionic strength and polarity of the aqueous layer, forcing the separation of the organic phase.[8][13] This is the most common and effective method.

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help coalesce the dispersed droplets.[12]

  • Change the Solvent: Adding a small amount of a different solvent can alter the properties of the organic phase and break the emulsion.[8]

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes resolve the issue.[14]

  • Centrifugation: If the volume is manageable, centrifuging the mixture will force the separation of the layers.[11]

Prevention is the best cure: Instead of vigorous shaking, use repeated, gentle inversions of the separatory funnel to minimize emulsion formation from the start.[8]

Experimental Protocols & Visualizations

Protocol 1: Standard Liquid-Liquid Extraction of 4-Hydroxypiperidine-1-carboxamide
  • Preparation: Dissolve the crude aqueous mixture containing the target compound in a separatory funnel.

  • Basification: Slowly add a concentrated base solution (e.g., 5 M NaOH or solid K₂CO₃) while monitoring the pH with a calibrated meter. Swirl the funnel to ensure complete mixing. Continue adding base until the pH is stable at ≥ 12.0 .

  • Solvent Addition: Add a volume of Dichloromethane (DCM) approximately 1/3 to 1/2 of the aqueous volume.

  • Extraction: Stopper the funnel, and while pointing the stopcock away from you, invert and vent. Shake vigorously for 1-2 minutes, venting every ~20 seconds.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. DCM is denser than water and will be the bottom layer.

  • Collection: Drain the lower organic (DCM) layer into a clean flask.

  • Repeat: Add a fresh portion of DCM to the separatory funnel and repeat steps 4-6 two more times.

  • Combine & Wash: Combine all the organic extracts. To remove residual water-soluble impurities and base, wash the combined organic layer once with a small volume of brine.

  • Drying: Drain the washed organic layer into a flask containing an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the dried solution to remove the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

Visualization 1: pH-Dependent Extraction Workflow

This diagram illustrates the critical decision-making process based on pH control for successful extraction.

ExtractionWorkflow cluster_aqueous Aqueous Phase cluster_acidic pH < 9 (Acidic/Neutral) cluster_basic pH > 11 (Basic) A Aqueous Solution of 4-Hydroxypiperidine-1-carboxamide B Adjust pH of Aqueous Phase A->B C Compound is Protonated (BH+ Form) Highly Water-Soluble B->C Set pH too low E Compound is Deprotonated (B Form) Organo-Soluble B->E Set pH correctly D Result: POOR EXTRACTION Compound remains in Aqueous Layer C->D F Result: EFFICIENT EXTRACTION Compound moves to Organic Layer E->F

Caption: Decision tree for pH adjustment during extraction.

Visualization 2: Troubleshooting Emulsion Formation

This flowchart provides a step-by-step guide to resolving common emulsion issues.

EmulsionTroubleshooting Start Emulsion Formed Between Layers Wait Step 1: Wait 15-30 min Start->Wait Brine Step 2: Add Saturated Brine (NaCl) Wait->Brine Not resolved Success Layers Separated Wait->Success Resolved Stir Step 3: Gentle Swirling / Stirring Brine->Stir Not resolved Brine->Success Resolved Centrifuge Step 4: Centrifuge (if possible) Stir->Centrifuge Not resolved Stir->Success Resolved Centrifuge->Success Resolved

Caption: Stepwise guide for breaking emulsions.

References

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Hydroxy Piperidine. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with extractions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Phenomenex. (2025, June 23). Choosing the Right Elution Solvent When Using Support Liquid Extraction (SLE). Retrieved from [Link]

  • YouTube. (2023, June 8). Henderson-Hasselbalch Plots for Acid-Base Extraction. Retrieved from [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]

Sources

Optimization

Dealing with hygroscopic nature of 4-Hydroxypiperidine-1-carboxamide

Welcome to the technical support center for 4-Hydroxypiperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygrosco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxypiperidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this versatile building block. Our goal is to provide you with practical, field-proven insights to ensure the accuracy, reproducibility, and success of your experiments.

Introduction: Understanding the Challenge

4-Hydroxypiperidine-1-carboxamide is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. However, its chemical structure, rich in hydrogen bond donors and acceptors (a hydroxyl group and an amide), makes it highly hygroscopic. This means it readily absorbs and retains moisture from the atmosphere.[1] Failure to properly handle this property can lead to significant experimental errors, including inaccurate measurements, inconsistent reaction stoichiometry, and failed syntheses. This guide provides robust troubleshooting protocols and answers to frequently asked questions to mitigate these risks.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing root cause analysis and actionable solutions.

Q1: My sample's weight is continuously increasing on the analytical balance. What is happening and how can I get an accurate measurement?

Root Cause: This is the most direct manifestation of the compound's hygroscopic nature. The material is actively absorbing moisture from the air, causing the mass reading to drift upwards.[2][3] A stable reading is impossible under these conditions, leading to a significant overestimation of the amount of compound being weighed.

Solution: Implement a meticulous weighing protocol designed for hygroscopic materials. The "weighing by difference" or subtraction method is highly recommended.[3]

Protocol 1: Accurate Weighing of a Hygroscopic Sample
  • Preparation: Place a clean, dry weighing bottle or a small vial with a cap on the analytical balance and tare to zero.

  • Transfer: In a low-humidity environment if possible (e.g., near a dehumidifier or in a glove box), quickly transfer an approximate amount of 4-Hydroxypiperidine-1-carboxamide into the tared vessel and securely close the cap.[4][5]

  • First Weighing: Place the capped vessel back on the balance and record the total mass (M1) once the reading stabilizes.

  • Dispense: Quickly transfer the solid from the weighing vessel directly into your reaction flask.

  • Second Weighing: Immediately recap the weighing vessel, place it back on the balance, and record the new, lower mass (M2).

  • Calculation: The exact mass of the compound transferred (M_sample) is the difference between the two measurements: M_sample = M1 - M2 .

This procedure ensures that the mass is determined without prolonged exposure of the compound to the atmosphere.

Q2: My reaction yield is low and inconsistent, and I suspect water is the culprit. How does water interfere, and how can I confirm its presence?

Root Cause: The absorbed water is not an inert passenger. It can act as a competing nucleophile or a base, interfering with many common organic reactions. For instance, in amide bond formations, water can hydrolyze activated carboxylic acids or coupling agents, shutting down the desired reaction pathway.[6] Furthermore, the "wet" mass you weighed is not pure compound, meaning you are using less starting material than calculated, leading to incorrect stoichiometry.

Solution: You must quantify the water content to make informed decisions. The gold standard for accurate water determination is Karl Fischer (KF) titration, which is highly specific to water and can detect even trace amounts.[7][8][9][]

Workflow for Handling Potentially "Wet" Reagent

The following decision tree illustrates a systematic approach to assessing and using a hygroscopic reagent.

G cluster_0 cluster_1 cluster_2 A Receive or Retrieve Reagent B Visual Inspection: Free-flowing solid? A->B C Weigh Test Sample (Protocol 1) B->C Yes I Discard Reagent (High Degradation Risk) B->I No (Clumpy/Oily) D Determine Water Content (Karl Fischer Titration) C->D E Water Content < 0.5%? D->E F Adjust Stoichiometry (Use Corrected Mass) & Proceed with Reaction E->F Yes G Dry Reagent (Protocol 3) E->G No H Re-run Karl Fischer Titration to Confirm G->H H->F

Caption: Decision workflow for handling hygroscopic reagents.

Q3: The compound looks clumpy and oily instead of being a free-flowing powder. Is it still usable?

Root Cause: The compound has absorbed a significant amount of atmospheric moisture, a phenomenon known as deliquescence. This indicates severe water contamination and potential degradation.

Solution: It is highly inadvisable to use the compound in this state for any reaction sensitive to water. The actual purity is unknown, and weighing becomes nearly impossible. You have two options:

  • Attempt to Dry the Material: For larger quantities, you can try drying the compound under high vacuum. (See Protocol 3 below). After drying, you MUST re-analyze its purity and water content before use.

  • Discard and Use a Fresh Bottle: This is the safest and most scientifically sound option, especially for high-stakes experiments, as it eliminates uncertainty.

Frequently Asked Questions (FAQs)

Q1: What is 4-Hydroxypiperidine-1-carboxamide used for in research?

4-Hydroxypiperidine-1-carboxamide is a derivative of 4-hydroxypiperidine. The piperidine ring is a crucial structural motif found in a vast number of pharmaceuticals.[11][12] This compound serves as a versatile building block, or intermediate, in the synthesis of more complex molecules targeting a wide range of therapeutic areas, including CNS disorders and as kinase inhibitors.[11][13][14] The hydroxyl and amide groups provide convenient handles for further chemical modification.

Q2: What is the best way to store 4-Hydroxypiperidine-1-carboxamide to prevent moisture absorption?

Proper storage is the first line of defense against moisture contamination.[15][16]

Storage ParameterRecommendationRationale
Primary Container Original manufacturer's bottle with a tightly sealed cap. For aliquots, use vials with PTFE-lined caps.Minimizes air exchange.
Secondary Container A laboratory desiccator (glass or plastic) containing an active desiccant.[17][18][19]Provides a dry micro-environment.
Desiccant Indicating silica gel or molecular sieves.Actively absorbs moisture from the air inside the desiccator.[1][17] Indicating silica changes color when saturated, signaling the need for regeneration or replacement.
Atmosphere For highly sensitive applications, storing under an inert gas (Nitrogen or Argon) is ideal.[15][20]Prevents exposure to both moisture and atmospheric oxygen.
Location A cool, dry, and dark place away from direct sunlight and heat sources.Prevents thermal degradation and slows down any potential side reactions.

Q3: Can I dry a sample of 4-Hydroxypiperidine-1-carboxamide?

Yes, but it must be done carefully to avoid thermal degradation.

Protocol 3: Drying a Water-Contaminated Sample
  • Preparation: Spread the compound in a thin layer in a glass dish (e.g., a crystallization dish) to maximize surface area.

  • Drying Apparatus: Place the dish in a vacuum oven. Do NOT use a standard oven, as this can cause degradation and does not effectively remove water at lower temperatures.

  • Conditions: Apply a high vacuum. Gently heat the oven to a temperature well below the compound's melting point (literature suggests melting points for related N-protected 4-hydroxypiperidines are in the 61-90 °C range).[21][22] A temperature of 40-50 °C is a safe starting point.

  • Duration: Dry for 12-24 hours.

  • Cooling: Allow the oven to cool completely to room temperature before releasing the vacuum. Releasing the vacuum while the compound is warm will cause it to rapidly reabsorb moisture.

  • Verification: Immediately transfer the dried compound to a desiccator. Before use, confirm the dryness by performing a Karl Fischer titration.[5]

Q4: How does water impact amide coupling reactions involving this compound?

4-Hydroxypiperidine-1-carboxamide can participate in reactions either at its secondary amine (after a deprotection step if N-protected) or its hydroxyl group. In a typical amide coupling where it acts as the amine component, the presence of water is detrimental.

G cluster_0 cluster_1 A R-COOH (Carboxylic Acid) C Activated Intermediate A->C + B Coupling Agent (e.g., EDC, HATU) B->C + F Desired Amide Product C->F + G Hydrolyzed Acid (Starting Material) C->G + D 4-Hydroxypiperidine-1-carboxamide (Desired Nucleophile) D->F + E H₂O (Competing Nucleophile) E->G +

Caption: Water as a competing nucleophile in amide coupling.

As shown, the activated intermediate can react with either the desired amine to form the product or with water, which reverts it back to the starting carboxylic acid, thereby reducing the reaction yield.[6][23]

References

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • Karl Fischer method - Laboratory determination of water content. Analytice. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]

  • Moisture Analysis Techniques. News-Medical.net. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions - Novartis OAK. Novartis Open Access Archive. [Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature. Organic Chemistry Portal. [Link]

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo. [Link]

  • Tips & Tricks: Weighing. University of Rochester, Department of Chemistry. [Link]

  • Lab Desiccator Guide | What Is A Desiccator? Boekel Scientific. [Link]

  • What Is a Laboratory Desiccator and What Is It Used For. POBEL. [Link]

  • How to Safely Store Lab Chemicals and Reagents. B&M Scientific. [Link]

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. LinkedIn. [Link]

  • How to weigh a higroscopic substance. Chromatography Forum. [Link]

  • Desiccator for Humidity Control: Types of Desiccators and Their Applications. BLabMarket. [Link]

  • Moisture Content Analysis. ResolveMass Laboratories Inc.. [Link]

  • How to Store Reagents. University of Rochester, Department of Chemistry. [Link]

  • Types of Desiccators & Their Uses. Belart.com. [Link]

  • Good Laboratory Practice: Sample and Reagent Storage and Stability. SCION Instruments. [Link]

  • Five Factors to Consider When Choosing Desiccators for Storage. Kunshan Gaoqiang Industrial Equipment Co., Ltd.. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Wipf Group. [Link]

  • Drying and Weighing Hygroscopic Substances in Microanalysis. ACS Publications. [Link]

  • Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. LinkedIn. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine.
  • Synthesis method of N-Boc-4-hydroxypiperidine (2018). SciSpace. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. LookChem. [Link]

  • 4-hydroxypiperidine-1-carboxamide (C6H12N2O2). PubChem. [Link]

  • Ethyl 4-hydroxypiperidine-1-carboxylate. PubChem. [Link]

Sources

Troubleshooting

Stability of 4-Hydroxypiperidine-1-carboxamide in acidic vs. basic media

This guide is structured as a Technical Support Center for researchers working with 4-Hydroxypiperidine-1-carboxamide (4-HPCA) . It moves beyond generic advice, treating the topic as a series of resolved "Support Tickets...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for researchers working with 4-Hydroxypiperidine-1-carboxamide (4-HPCA) . It moves beyond generic advice, treating the topic as a series of resolved "Support Tickets" that address specific chemical behaviors, degradation mechanisms, and analytical challenges.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Executive Summary: Molecule Profile

  • Compound: 4-Hydroxypiperidine-1-carboxamide[1]

  • Functional Class: Cyclic Urea (N-substituted urea).

  • Critical Reactivity: The urea linkage (N-CO-NH₂) is the primary stability-limiting factor. While more stable than simple amides, it is susceptible to hydrolysis in both strong acid and base. The secondary alcohol at C4 is generally stable but presents a secondary risk of dehydration under forcing acidic conditions.

Module 1: Acidic Media Stability

Ticket #: INC-4092 Subject: "Loss of potency and gas evolution in 1N HCl."

The Issue

Users often report a gradual decrease in HPLC peak area when the compound is subjected to acidic stress (e.g., 0.1N - 1N HCl) or during acidic workups, sometimes accompanied by minor bubbling.

Root Cause Analysis

4-HPCA contains a urea moiety. In acidic media, the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. Water attacks this carbon, leading to a tetrahedral intermediate that collapses to release the amine (4-hydroxypiperidine), ammonium, and Carbon Dioxide (CO₂).

Key Insight: The "bubbling" reported is the liberation of CO₂ gas, a definitive sign of urea hydrolysis.

Degradation Pathway (Acidic)
  • Protonation:

    
    
    
  • Hydrolysis: Attack by water yields carbamic acid intermediate.

  • Decarboxylation: Spontaneous breakdown to 4-Hydroxypiperidine +

    
     + 
    
    
    
    .
Troubleshooting Protocol
VariableRecommendationScientific Rationale
pH Limit Maintain pH > 2.0Below pH 2, the rate of protonation increases significantly, accelerating hydrolysis.
Temperature Keep < 25°C in acidHydrolysis is endothermic; elevated temperatures (e.g., 40°C+) exponentially increase degradation rates.
Quenching Use Acetate BufferWhen quenching acidic reactions, avoid strong bases that generate local heat; use mild buffering to reach pH 6-7.

Module 2: Basic Media Stability

Ticket #: INC-4095 Subject: "New polar impurity appearing in alkaline stress test."

The Issue

During forced degradation studies in 0.1N NaOH, a new peak appears at a significantly lower retention time (Reverse Phase HPLC).

Root Cause Analysis

In basic media, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. Unlike acid hydrolysis, this does not produce CO₂ gas immediately but forms the carbonate ion and ammonia.

  • Secondary Risk: While the C4-hydroxyl group is generally stable, extreme basic conditions (pH > 12) combined with heat can theoretically induce elimination (dehydration), though urea hydrolysis usually predominates.

Degradation Pathway (Basic)
  • Nucleophilic Attack:

    
     attacks the carbonyl carbon.
    
  • Elimination: The urea bond cleaves.

  • Products: 4-Hydroxypiperidine +

    
     + 
    
    
    
    .

Module 3: Visualizing the Stability Profile

The following diagram illustrates the divergent degradation pathways based on pH conditions.

HPCA_Stability HPCA 4-Hydroxypiperidine- 1-carboxamide (Starting Material) Acid_Path Acidic Hydrolysis (pH < 2, Heat) HPCA->Acid_Path + H3O+ Base_Path Alkaline Hydrolysis (pH > 10) HPCA->Base_Path + OH- Inter_Acid Tetrahedral Intermediate Acid_Path->Inter_Acid Inter_Base Carbamate Intermediate Base_Path->Inter_Base Product_Main 4-Hydroxypiperidine (Primary Degradant) Inter_Acid->Product_Main Byprod_Acid CO2 (Gas) + NH4+ Inter_Acid->Byprod_Acid Inter_Base->Product_Main Byprod_Base Carbonate + NH3 Inter_Base->Byprod_Base

Caption: Mechanistic pathway of 4-HPCA degradation. Note that 4-Hydroxypiperidine is the common degradant in both media.

Module 4: Analytical Method Development (FAQ)

Q: Why can't I see the degradant (4-Hydroxypiperidine) in my UV trace? A: This is a common detection failure.

  • The Problem: The parent molecule (4-HPCA) has a carbonyl group (urea) which provides some UV absorbance (typically low, ~200-210 nm). The degradant, 4-Hydroxypiperidine, lacks a chromophore entirely (no double bonds, no carbonyls).

  • The Solution: You must use a universal detector.

    • LC-MS: Monitor for m/z 102 (M+H of 4-hydroxypiperidine).

    • ELSD / CAD: Charged Aerosol Detection is ideal for non-chromophoric species.

    • Derivatization: If UV is mandatory, react the sample with FMOC-Cl or similar amine-labeling reagents before injection.

Q: What is the recommended Forced Degradation Protocol? A: To validate your stability-indicating method, follow this stress testing matrix:

Stress ConditionDurationTarget DegradationNotes
Acid (0.1 N HCl) 2-24 Hours10-20%If <10% degradation at RT, heat to 60°C. Watch for CO₂ bubbles.
Base (0.1 N NaOH) 2-24 Hours10-20%Neutralize rapidly before injection to prevent column damage.
Oxidation (3% H₂O₂) 1-4 Hours10-20%Monitors potential oxidation of the C4-hydroxyl to a ketone (4-piperidone derivative).
Thermal (Solid) 7 Days< 5%4-HPCA is generally stable as a solid; degradation implies moisture ingress.

References

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 4-Hydroxypiperidine.[2][][4][5] Retrieved from [Link]

  • Canadian Science Publishing. (1970). The urease-catalyzed hydrolyses of some substituted ureas and esters of carbamic acid. (Mechanistic grounding for urea hydrolysis). Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link][4][6][7][8][9][10][11][12][13][14][15]

Sources

Optimization

Technical Support Center: Overcoming Side Reactions in 1-Carbamoyl-4-hydroxypiperidine Functionalization

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the functionalization of 1-carbamoyl-4-hydroxypiperidine. This guide is designed to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the functionalization of 1-carbamoyl-4-hydroxypiperidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the chemical modification of this versatile scaffold. As a key building block in medicinal chemistry, understanding and controlling its reactivity is paramount for successful drug development.[1][2][3]

Introduction: The Challenge of Selectivity

1-Carbamoyl-4-hydroxypiperidine presents a unique set of challenges due to its bifunctional nature. The primary reactive sites are the N-carbamoyl group and the C4-hydroxyl group. While the carbamoyl group significantly reduces the nucleophilicity of the piperidine nitrogen, it can still participate in or be susceptible to certain reaction conditions.[4][5][6] The secondary alcohol at the C4 position is a prime target for functionalization, but its reactivity can be influenced by the adjacent ring structure, leading to potential side reactions. This guide will help you navigate these complexities and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when functionalizing the 4-hydroxy group?

The most prevalent side reactions include:

  • Dehydration: Elimination of water to form the corresponding 1-carbamoyl-1,2,3,6-tetrahydropyridine derivative. This is often promoted by acidic conditions or high temperatures.[7]

  • N-Alkylation/Acylation: Although the carbamoyl group is deactivating, under certain conditions, particularly with highly reactive electrophiles or strong bases, reaction at the carbamoyl nitrogen can occur.

  • Ring Opening: While less common under standard functionalization conditions, aggressive reagents or specific catalytic systems can potentially lead to the cleavage of the piperidine ring.[8]

  • Hydrolysis of the Carbamoyl Group: The carbamoyl group can be sensitive to strongly acidic or basic conditions, leading to its removal and the formation of 4-hydroxypiperidine.

Q2: How does the N-carbamoyl group influence the reactivity of the 4-hydroxy group?

The N-carbamoyl group has a significant electronic influence on the piperidine ring. Its electron-withdrawing nature can slightly increase the acidity of the 4-hydroxy proton, potentially facilitating its deprotonation. However, the primary role of the carbamoyl group is to act as a protecting group for the piperidine nitrogen, preventing its participation in reactions and directing functionalization towards the hydroxyl group.[1][4][6]

Q3: When should I consider protecting the N-carbamoyl group?

Protecting the N-carbamoyl group itself is generally not necessary and defeats its purpose as a primary protecting group for the piperidine nitrogen. However, if your reaction conditions are harsh enough to cause unwanted reactions at the carbamoyl nitrogen (e.g., with very strong bases and highly reactive electrophiles), it may be more appropriate to choose an alternative N-protecting group for the piperidine core from the outset, such as Boc or Cbz, which have well-defined orthogonal deprotection strategies.[1][6][9][10]

Q4: What is the role of solvent and base selection in minimizing side reactions?

Solvent and base selection are critical for controlling the outcome of your reaction.

  • Solvents: Polar aprotic solvents like THF, DMF, and acetonitrile are generally preferred for nucleophilic substitution reactions on the hydroxyl group as they can solvate cations without interfering with the nucleophile.

  • Bases: The choice of base depends on the pKa of the hydroxyl group and the nucleophile. For simple deprotonation of the alcohol, a non-nucleophilic hydride base like sodium hydride (NaH) is often effective. For reactions sensitive to strong bases, milder inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used. Using a base that is too strong can promote elimination (dehydration) or other side reactions.

Troubleshooting Guides

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Low Yield and/or Formation of an Elimination Product in Mitsunobu Reactions

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry at the C4 position and introducing a variety of nucleophiles.[11][12][13] However, it is prone to side reactions if not carefully controlled.

Potential Causes:

  • Insufficiently Acidic Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[13] If the nucleophile is not acidic enough, the betaine intermediate may not be efficiently protonated, leading to side reactions.

  • Steric Hindrance: Significant steric bulk on either the nucleophile or the piperidine ring can hinder the desired SN2 displacement.

  • Formation of the Azodicarboxylate Adduct: The azodicarboxylate (e.g., DEAD or DIAD) can sometimes act as a nucleophile, leading to an undesired side product.[13]

  • Dehydration: The reaction conditions can sometimes favor elimination, especially if the reaction is heated or if the intermediate oxyphosphonium salt is particularly stable.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Mitsunobu Reaction start Low Yield or Elimination Product check_pka Is the nucleophile's pKa < 13? start->check_pka change_nucleophile Consider a more acidic pronucleophile or alternative chemistry. check_pka->change_nucleophile No check_sterics Is steric hindrance a likely issue? check_pka->check_sterics Yes success Improved Yield and Purity change_nucleophile->success modify_conditions Increase reaction time or use a less bulky phosphine. check_sterics->modify_conditions Yes check_reagents Are reagents pure and added correctly? check_sterics->check_reagents No modify_conditions->success reagent_protocol Use fresh, high-purity reagents. Add DEAD/DIAD slowly at 0 °C. check_reagents->reagent_protocol No check_temp Was the reaction heated? check_reagents->check_temp Yes reagent_protocol->success lower_temp Run the reaction at or below room temperature. check_temp->lower_temp Yes check_temp->success No lower_temp->success

Caption: Decision workflow for troubleshooting Mitsunobu reactions.

Detailed Protocols:

Protocol 1: Standard Mitsunobu Reaction

  • Dissolve 1-carbamoyl-4-hydroxypiperidine (1.0 eq), your nucleophile (1.1-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and purify by column chromatography.

Problem 2: Multiple Products Observed During Acylation of the Hydroxyl Group

Acylation is a common transformation to introduce ester functionality. The appearance of multiple products can complicate purification and reduce yields.

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving starting material.

  • O- to N-Acyl Migration: While less likely with the carbamoyl group, under certain conditions, an intramolecular acyl migration could be a possibility, though this is more of a concern with unprotected piperidines.

  • Side reactions with the Acylating Agent: The acylating agent (e.g., acyl chloride or anhydride) can react with the solvent or trace water.

  • Catalyst-Related Side Products: If using a catalyst like 4-dimethylaminopyridine (DMAP), side reactions can occur if it is not used in catalytic amounts.[14]

Troubleshooting and Optimization:

ParameterRecommendationRationale
Acylating Agent Use a slight excess (1.1-1.2 eq) of a high-purity acyl chloride or anhydride.Ensures complete conversion without introducing excessive reactive species that could lead to side products.
Base Use a non-nucleophilic base like triethylamine (Et₃N) or pyridine.[15][16][17]Scavenges the acid byproduct (e.g., HCl) without competing with the alcohol as a nucleophile.
Catalyst If the reaction is sluggish, add a catalytic amount of DMAP (0.05-0.1 eq).[14]DMAP is a highly effective acylation catalyst that can significantly increase the reaction rate.[14]
Solvent Use an anhydrous aprotic solvent such as dichloromethane (DCM) or THF.Prevents hydrolysis of the acylating agent.
Temperature Start the reaction at 0 °C and allow it to warm to room temperature.Controls the initial rate of reaction and minimizes potential side reactions.

Protocol 2: DMAP-Catalyzed Acylation

  • Dissolve 1-carbamoyl-4-hydroxypiperidine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride or anhydride (1.2 eq).

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts, followed by purification.

Problem 3: Hydrolysis of the N-Carbamoyl Group

The stability of the N-carbamoyl group is crucial for the success of subsequent reactions. Its hydrolysis can lead to a mixture of products and complicate purification.

Potential Causes:

  • Strongly Acidic or Basic Conditions: The carbamate linkage is susceptible to cleavage under harsh pH conditions.[4]

  • Elevated Temperatures: High reaction temperatures can accelerate hydrolysis.

  • Presence of Water: Inadequate drying of reagents and solvents can contribute to hydrolysis.

Mitigation Strategies:

G cluster_0 Preventing N-Carbamoyl Hydrolysis start Hydrolysis Observed check_ph Are reaction conditions strongly acidic or basic? start->check_ph adjust_ph Use milder acids/bases or buffer the reaction. check_ph->adjust_ph Yes check_temp Is the reaction run at elevated temperature? check_ph->check_temp No success Stable N-Carbamoyl Group adjust_ph->success lower_temp Conduct the reaction at or below room temperature. check_temp->lower_temp Yes check_water Are reagents and solvents anhydrous? check_temp->check_water No lower_temp->success dry_reagents Thoroughly dry all components before use. check_water->dry_reagents No check_water->success Yes dry_reagents->success

Caption: Strategies to prevent N-carbamoyl group hydrolysis.

Experimental Best Practices:

  • Reagent and Solvent Purity: Always use freshly distilled or commercially available anhydrous solvents. Dry solid reagents in a vacuum oven before use if necessary.

  • Inert Atmosphere: Running reactions under an inert atmosphere of nitrogen or argon can help to exclude atmospheric moisture.

  • pH Control: If acidic or basic conditions are required, consider using buffered systems or the mildest possible reagents that will effect the desired transformation.

  • Temperature Management: Avoid unnecessarily high temperatures. If a reaction is sluggish, consider longer reaction times at a lower temperature before resorting to heating.

By carefully considering the potential side reactions and implementing these troubleshooting strategies, you can significantly improve the efficiency and success of your synthetic endeavors with 1-carbamoyl-4-hydroxypiperidine.

References

  • T. V. Hansen, P. H. H. Hermkens, "Organic Carbamates in Drug Design and Medicinal Chemistry," ACS Medicinal Chemistry Letters, 2018. [Link]

  • Master Organic Chemistry, "Protecting Groups for Amines: Carbamates," Master Organic Chemistry, 2018. [Link]

  • ChemTalk, "Protecting Groups in Organic Synthesis," ChemTalk. [Link]

  • T. V. Hansen, P. H. H. Hermkens, "Organic Carbamates in Drug Design and Medicinal Chemistry," Chemical Reviews, 2018. [Link]

  • Organic Chemistry Portal, "Protective Groups," Organic Chemistry Portal. [Link]

  • S. A. Siddiqui, et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, 2021. [Link]

  • A. K. Ghosh, S. Brindisi, "A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation," Organic Letters, 2015. [Link]

  • T. Tajima, et al., "Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor," Beilstein Journal of Organic Chemistry, 2022. [Link]

  • G. Van de Walle, et al., "Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems," Arkivoc, 2017. [Link]

  • M. Aswad, et al., "STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS," Journal of Experimental Biology and Agricultural Sciences, 2020. [Link]

  • Organic Chemistry Portal, "Mitsunobu Reaction," Organic Chemistry Portal. [Link]

  • Wikipedia, "Mitsunobu reaction," Wikipedia. [Link]

  • Organic Chemistry Portal, "Mitsunobu Reaction - Common Conditions," Organic Chemistry Portal. [Link]

  • Google Patents, "4-hydroxy-piperidine derivatives and their preparation," Google P
  • A. K. Singh, et al., "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors," ACS Omega, 2023. [Link]

  • Reddit, "Acetylation of secondary alcohols : r/Chempros," Reddit, 2021. [Link]

  • ResearchGate, "N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies," ResearchGate, 2015. [Link]

  • J. A. Tunge, J. M. Holmes, "High yielding allylation of a chiral secondary alcohol containing base sensitive functional groups," Tetrahedron Letters, 2012. [Link]

  • Reddit, "What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry," Reddit, 2023. [Link]

  • REDI, "N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Densi," REDI. [Link]

  • A. B. Smith III, et al., "Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization," Organic & Biomolecular Chemistry, 2014. [Link]

  • YouTube, "Acylation of Alcohols, Part 1: with Acyl Halides," YouTube, 2021. [Link]

  • M. Saeed, et al., "Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity," Journal of the Chemical Society of Pakistan, 2003. [Link]

  • A. K. Dutta, et al., "Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives," Chemical & Pharmaceutical Bulletin, 2005. [Link]

  • S. K. Ghorai, et al., "Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite," Biochemical and Biophysical Research Communications, 1993. [Link]

  • M. Saeed, et al., "Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity," ResearchGate, 2003. [Link]

  • Wikipedia, "N-Hydroxypiperidine," Wikipedia. [Link]

  • S. K. Ghorai, et al., "High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo," Journal of Medicinal Chemistry, 2003. [Link]

  • C. T. Supuran, et al., "Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors," ACS Medicinal Chemistry Letters, 2013. [Link]

  • J. C. D. S. da Silva, et al., "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds," European Journal of Medicinal Chemistry, 2025. [Link]

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Reference Data & Comparative Studies

Validation

H-NMR Spectrum Analysis of 4-Hydroxypiperidine-1-carboxamide: A Comparative Technical Guide

Executive Summary & Strategic Context In the development of soluble epoxide hydrolase (sEH) inhibitors and other piperidine-based pharmacophores, 4-Hydroxypiperidine-1-carboxamide serves as a critical intermediate.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of soluble epoxide hydrolase (sEH) inhibitors and other piperidine-based pharmacophores, 4-Hydroxypiperidine-1-carboxamide serves as a critical intermediate.[1] Its structural integrity—specifically the formation of the primary urea moiety (


) without compromising the secondary alcohol—is pivotal for downstream efficacy.

This guide provides a rigorous comparative analysis of the H-NMR spectrum of 4-Hydroxypiperidine-1-carboxamide against its metabolic precursors (4-hydroxypiperidine) and protected analogs (N-Boc-4-hydroxypiperidine).[1] Unlike standard data sheets, this document focuses on diagnostic signal resolution , enabling you to unambiguously validate reaction completion and distinguish the product from common synthetic byproducts.

Structural Dynamics & NMR Challenges

The analysis of 1-carbamoyl-4-hydroxypiperidine presents unique challenges due to restricted rotation around the N-CO bond and proton exchange dynamics.[2][1]

Key Analytical Challenges:
  • Rotameric Broadening: The partial double-bond character of the N-C(O) amide bond often causes the equatorial and axial protons at positions 2 and 6 to exhibit broadening or splitting at room temperature.[2]

  • Exchangeable Protons: The diagnostic primary amide protons (

    
    ) and the hydroxyl proton (
    
    
    
    ) are sensitive to solvent choice and water content.[2]
  • Conformational Locking: The urea group increases the rigidity of the piperidine chair conformation compared to the free amine.[2]

Visualization: Structural Assignment Logic

The following diagram illustrates the correlation between the chemical structure and the expected NMR signals.

NMR_Assignment Struct 4-Hydroxypiperidine-1-carboxamide (Target Structure) NH2 Amide Protons (NH2) Diagnostic: 5.8-6.2 ppm (Broad Singlet) Struct->NH2 Solvent: DMSO-d6 OH Hydroxyl Proton (OH) Diagnostic: 4.6-4.8 ppm (Doublet) Struct->OH Solvent: DMSO-d6 Ring_Eq H2/H6 Equatorial Deshielded: 3.8-4.1 ppm (Strong N-CO effect) Struct->Ring_Eq Anisotropic Effect Ring_Ax H2/H6 Axial Shielded: 2.8-3.1 ppm Struct->Ring_Ax Methine H4 (CH-OH) Multiplet: 3.6-3.8 ppm Struct->Methine

Figure 1: Structural assignment logic for 4-Hydroxypiperidine-1-carboxamide in DMSO-d6.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, follow this optimized protocol. This workflow is designed to prevent "false negatives" caused by proton exchange.[2]

Sample Preparation[1][3][4]
  • Solvent Selection: DMSO-d6 (99.9% D) is mandatory.[2]

    • Reasoning:

      
       often leads to poor solubility of the urea derivative.[2] 
      
      
      
      causes immediate exchange of the diagnostic
      
      
      and
      
      
      protons, rendering the spectrum useless for confirming the urea formation.[1]
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Water Suppression: Ensure DMSO-d6 is dry.[2] Significant water peak (3.33 ppm) can overlap with ring protons.[2]

Acquisition Parameters (400 MHz or higher)[1]
  • Pulse Sequence: Standard zg30 or equivalent.

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The amide protons have longer T1 relaxation times.[2] Short D1 results in poor integration of the

      
       signal, leading to underestimation of purity.[2][1]
      
  • Scans: 16-32 scans are sufficient for this concentration.[2]

  • Temperature: 298 K (25°C).[2] Note: If H2/H6 signals are too broad, elevating T to 320 K can coalesce rotamers, sharpening the peaks.[1]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the H-NMR profile of the target product against its starting material (Free Amine) and a common protected analog (N-Boc).

Quantitative Signal Comparison Table (in DMSO-d6)
Proton AssignmentTarget Product (1-Carboxamide)Precursor (Free Amine)Alternative (N-Boc Protected)Diagnostic Note
-NH2 (Amide) 5.90 ppm (bs, 2H) AbsentAbsentPrimary confirmation of urea formation.
-OH (Hydroxyl) 4.70 ppm (d)~4.5 ppm (br)4.65 ppm (d)Sharp doublet confirms secondary alcohol integrity.[1]
H2/H6 (Equatorial) 3.85 - 3.95 ppm2.80 - 2.95 ppm3.70 - 3.85 ppmDownfield shift vs. amine indicates N-acylation.[1]
H4 (Methine) 3.60 - 3.70 ppm3.45 - 3.55 ppm3.60 - 3.70 ppmMinimal shift; not diagnostic for N-substitution.[1]
H2/H6 (Axial) 2.90 - 3.10 ppm2.40 - 2.55 ppm2.90 - 3.10 ppmSplitting pattern complex due to ring rigidity.[2][1]
t-Butyl Group AbsentAbsent1.39 ppm (s, 9H) Presence indicates failure to deprotect or wrong starting material.[2][1]
Performance Analysis: Why NMR Beats LC-MS Here

While LC-MS confirms the mass (M+H = 145.1), it often fails to distinguish between the 1-carboxamide and potential O-carbamoyl regioisomers (isobaric impurities).[2][1]

  • H-NMR Advantage: The chemical shift of H4 (methine) would shift significantly downfield (>4.5 ppm) if the carbamoylation occurred at the Oxygen (O-carbamoyl) instead of the Nitrogen.

Synthesis Monitoring & Decision Workflow

Use the following logic gate to interpret your NMR data during reaction monitoring (e.g., reaction of 4-hydroxypiperidine with potassium cyanate or urea).

Reaction_Logic Start Crude Reaction Mixture (DMSO-d6) Check_NH2 Check 5.8-6.2 ppm region Start->Check_NH2 Result_NoNH2 No Signal Check_NH2->Result_NoNH2 Absent Result_NH2 Broad Singlet (2H) Check_NH2->Result_NH2 Present Action_Fail Reaction Failed: Starting Material Unreacted Result_NoNH2->Action_Fail Check_tBu Check 1.3-1.5 ppm region Result_NH2->Check_tBu Action_Success Target Confirmed: 4-Hydroxypiperidine-1-carboxamide Check_tBu->Action_Success Clean Baseline Action_Boc Impurity Alert: N-Boc Intermediate Present Check_tBu->Action_Boc Singlet Present

Figure 2: Decision logic for validating synthesis success via H-NMR.

Detailed Spectral Assignment (Reference Data)

Based on validated analog data (N-carbamoyl-piperidine-4-carboxylic acid) and piperidine ring dynamics, the following specific assignment is established for 4-Hydroxypiperidine-1-carboxamide in DMSO-d6 :

  • 
     5.90 (bs, 2H, 
    
    
    
    ):
    Appears as a broad singlet.[2] This signal disappears upon
    
    
    shake.[2]
  • 
     4.72 (d, 
    
    
    
    , 1H,
    
    
    ):
    Coupled to H4.
  • 
     3.92 (dm, 
    
    
    
    , 2H,
    
    
    ):
    Deshielded by the urea carbonyl. The "doublet of multiplets" arises from large geminal coupling and smaller vicinal couplings.[2]
  • 
     3.65 (m, 1H, 
    
    
    
    ):
    Multiplet, typically a septet-like structure due to multiple couplings (H3ax, H3eq, H5ax, H5eq, OH).[1]
  • 
     2.98 (tm, 
    
    
    
    , 2H,
    
    
    ):
    Large axial-axial coupling makes this appear as a triplet of multiplets.
  • 
     1.65 - 1.75 (m, 2H, 
    
    
    
    )
    .
  • 
     1.25 - 1.35 (m, 2H, 
    
    
    
    )
    .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, 4-Hydroxypiperidine.[2] Retrieved from [Link]

  • SpectraBase. 1H NMR Spectrum of 1-Boc-4-hydroxypiperidine. Wiley Science Solutions. Retrieved from [Link]

  • ResearchGate. N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. (Providing diagnostic amide shifts in DMSO-d6).[2] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the C-13 NMR Chemical Shifts of 1-Carbamoyl-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of organic molecules. This guide provides an in-depth comparative analysis of the C-13 NMR chemical shifts for 1-carbamoyl-4-hydroxypiperidine, a substituted piperidine derivative of interest in pharmaceutical research. By juxtaposing its predicted spectral data with the experimental data of key structural analogs—piperidine and 4-hydroxypiperidine—we aim to offer a comprehensive understanding of the substituent effects that govern the chemical shifts in this class of compounds.

The Foundational Principles of C-13 NMR in Heterocyclic Systems

C-13 NMR spectroscopy operates on the principle of nuclear magnetic resonance, where the magnetic properties of the ¹³C isotope are probed. The chemical shift (δ), reported in parts per million (ppm), is the resonant frequency of a particular carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS). This shift is exquisitely sensitive to the local electronic environment of the carbon atom. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density, "deshielding" the adjacent carbon nuclei and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase shielding, shifting signals to lower chemical shifts (upfield). In the context of a six-membered heterocycle like piperidine, the introduction of substituents at different positions induces predictable changes in the chemical shifts of the ring carbons, providing a spectroscopic fingerprint of the molecule's structure.

Comparative Analysis of C-13 NMR Chemical Shifts

To understand the C-13 NMR spectrum of 1-carbamoyl-4-hydroxypiperidine, it is instructive to first examine the spectra of its parent structures, piperidine and 4-hydroxypiperidine. The introduction of the hydroxyl group at the C4 position and the carbamoyl group at the N1 position leads to distinct and interpretable changes in the chemical shifts of the piperidine ring carbons.

Below is a table summarizing the experimental C-13 NMR chemical shifts for piperidine and 4-hydroxypiperidine, alongside the predicted values for 1-carbamoyl-4-hydroxypiperidine.

Carbon AtomPiperidine (Experimental, ppm)[1]4-Hydroxypiperidine (Experimental, ppm)[2]1-Carbamoyl-4-hydroxypiperidine (Predicted, ppm)
C=O--~159
C427.568.2~67.5
C2/C647.944.1~45.0
C3/C525.534.8~33.0
The Influence of the 4-Hydroxyl Group

Comparing the spectra of piperidine and 4-hydroxypiperidine reveals the significant deshielding effect of the hydroxyl group. The most dramatic shift is observed at C4, the carbon directly attached to the electronegative oxygen atom, which moves downfield from 27.5 ppm in piperidine to 68.2 ppm in 4-hydroxypiperidine.[1][2] This substantial downfield shift is a hallmark of alcohol functionalities. The adjacent carbons, C3 and C5, also experience a downfield shift, from 25.5 ppm to 34.8 ppm, due to the inductive effect of the hydroxyl group. Interestingly, the C2 and C6 carbons, which are further away from the hydroxyl group, exhibit a slight upfield shift from 47.9 ppm to 44.1 ppm.

The Impact of the N-Carbamoyl Group

The introduction of an N-carbamoyl group (-CONH₂) at the nitrogen atom introduces an amide functionality, which significantly alters the electronic environment of the piperidine ring. Based on established trends for N-acylated piperidines, the following effects are anticipated for 1-carbamoyl-4-hydroxypiperidine:

  • C2 and C6 Carbons: The carbons alpha to the nitrogen, C2 and C6, are expected to experience a downfield shift compared to 4-hydroxypiperidine. This is due to the electron-withdrawing nature of the carbonyl group in the carbamoyl moiety, which reduces the electron density at the nitrogen and, consequently, at the adjacent carbons. The predicted chemical shift for these carbons is around 45.0 ppm.

  • C3 and C5 Carbons: The carbons beta to the nitrogen, C3 and C5, are predicted to have chemical shifts of approximately 33.0 ppm.

  • C4 Carbon: The chemical shift of the C4 carbon, being further from the nitrogen, is primarily influenced by the hydroxyl group and is predicted to be around 67.5 ppm, similar to that in 4-hydroxypiperidine.

  • Carbonyl Carbon: A new signal corresponding to the carbonyl carbon of the carbamoyl group is expected to appear significantly downfield, typically in the range of 155-165 ppm. The predicted value for this carbon is approximately 159 ppm.

The following diagram illustrates the key substituent effects on the electron density and resulting C-13 NMR chemical shifts of 1-carbamoyl-4-hydroxypiperidine.

Caption: Inductive effects of the carbamoyl and hydroxyl groups on the piperidine ring.

Experimental Protocol for C-13 NMR Acquisition

For researchers seeking to acquire experimental data for 1-carbamoyl-4-hydroxypiperidine or similar compounds, the following protocol provides a standardized starting point.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the ¹³C probe to the resonant frequency.
  • Shim the magnetic field to achieve optimal homogeneity, typically by optimizing the deuterium lock signal from the solvent.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
  • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
  • Spectral Width: A wide spectral width (e.g., 0-200 ppm) to ensure all carbon signals, including the carbonyl, are captured.
  • Acquisition Time: Typically 1-2 seconds.
  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, such as the carbonyl carbon, to fully relax and provide a more quantitative signal.
  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

4. Data Processing:

  • Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.
  • Perform a Fourier transform of the Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).

Conclusion

The C-13 NMR spectrum of 1-carbamoyl-4-hydroxypiperidine is a rich source of structural information. By systematically analyzing the effects of the 4-hydroxyl and N-carbamoyl substituents and comparing them to the simpler analogs, piperidine and 4-hydroxypiperidine, a confident assignment of the carbon signals can be achieved. The predicted chemical shifts provided in this guide serve as a valuable reference for researchers working with this and related molecules. Experimental verification using the outlined protocol will further solidify the structural characterization, a critical step in the rigorous workflow of drug discovery and development.

References

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • PubChem. Piperidin-4-ol. [Link]

  • NMRShiftDB. NMRShiftDB: a free database of NMR spectra. [Link]

  • LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

Sources

Validation

Comparative MS/MS Profiling: 4-Hydroxypiperidine-1-carboxamide vs. Positional Isomers

Executive Summary Objective: To provide a technical comparison of the mass spectrometry fragmentation pattern of 4-Hydroxypiperidine-1-carboxamide against its primary structural isomers (e.g., 3-hydroxypiperidine-1-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the mass spectrometry fragmentation pattern of 4-Hydroxypiperidine-1-carboxamide against its primary structural isomers (e.g., 3-hydroxypiperidine-1-carboxamide) and N-oxide analogs.

Audience: DMPK Scientists, Impurity Profiling Specialists, and Medicinal Chemists.

Core Insight: 4-Hydroxypiperidine-1-carboxamide (MW 144.17 Da) is a common metabolite and synthetic intermediate. While it shares an isobaric mass ([M+H]+ m/z 145) with 3-hydroxy isomers and N-oxides, it exhibits a distinct fragmentation "fingerprint" driven by the symmetry of the 4-position and the lability of the urea moiety. This guide details the diagnostic ions required to unambiguously identify this specific regioisomer in complex matrices.

Experimental Protocol (Standardized)

To ensure reproducibility and valid comparison, the following LC-MS/MS conditions are recommended. This protocol is designed to maximize the generation of diagnostic secondary and tertiary fragments.

Instrumental Setup
ParameterSettingRationale
Ionization Source ESI Positive (Electrospray Ionization)The basic nitrogen and amide group ensure high ionization efficiency in positive mode ([M+H]+).
Analyzer Type Q-TOF or Orbitrap (High Resolution)Essential for distinguishing isobaric interferences (e.g., separating N-oxides from hydroxylated species if mass accuracy < 5ppm).
Collision Energy (CE) Stepped (10, 20, 40 eV)Low CE (10 eV): Preserves the molecular ion and primary water loss.High CE (40 eV): Forces ring cleavage to reveal positional isomers.
Mobile Phase Water/Acetonitrile + 0.1% Formic AcidAcidic pH promotes protonation of the amide nitrogen, initiating specific charge-driven fragmentation pathways.

Fragmentation Analysis: 4-Hydroxypiperidine-1-carboxamide

Precursor Ion: [M+H]+ = m/z 145.097

The fragmentation of 4-Hydroxypiperidine-1-carboxamide is dominated by two competing pathways: Urea Hydrolysis (Neutral Loss) and Ring Dehydration .

Primary Fragmentation Pathway (The "Fingerprint")
  • Loss of Ammonia (-17 Da): The carboxamide group readily loses NH3 to form an isocyanate intermediate (m/z 128).

  • Loss of Isocyanic Acid (-43 Da): A characteristic neutral loss for N-carbamoyl piperidines. The amide bond cleaves, expelling HNCO to yield the protonated 4-hydroxypiperidine core (m/z 102) .

  • Dehydration (-18 Da): The resulting m/z 102 ion loses water to form the tetrahydropyridine cation (m/z 84).

  • Ring Cleavage (RDA): The m/z 84 ion undergoes Retro-Diels-Alder (RDA) fragmentation, losing ethylene (C2H4) to yield the stable iminium ion at m/z 56 .

Visualizing the Pathway

The following diagram illustrates the stepwise dissociation logic.

FragmentationPathway M_H Precursor [M+H]+ m/z 145 Frag_128 Isocyanate Ion m/z 128 (Loss of NH3) M_H->Frag_128 -17 Da (NH3) Frag_102 4-Hydroxypiperidine Core m/z 102 (Loss of HNCO) M_H->Frag_102 -43 Da (HNCO) (Diagnostic for N-Carbamoyl) Frag_84 Tetrahydropyridine m/z 84 (Loss of H2O) Frag_102->Frag_84 -18 Da (H2O) Frag_56 Iminium Ion m/z 56 (RDA Cleavage) Frag_84->Frag_56 -28 Da (C2H4)

Figure 1: Proposed MS/MS fragmentation pathway for 4-Hydroxypiperidine-1-carboxamide in ESI+ mode.

Comparative Performance: Differentiating Alternatives

The primary challenge in analyzing this molecule is distinguishing it from its 3-hydroxy isomer (often a co-metabolite) and N-oxide forms.

Comparison Matrix
Feature4-Hydroxypiperidine-1-carboxamide (Target)3-Hydroxypiperidine-1-carboxamide (Isomer)Piperidine-1-carboxamide N-Oxide (Isobar)
Precursor [M+H]+ 145.097145.097145.097
Primary Neutral Loss -43 Da (HNCO) to m/z 102-43 Da (HNCO) to m/z 102-16 Da (O) or -18 Da (H2O) (Cope Elimination)
Water Loss (-18 Da) Moderate Intensity (from m/z 102)High Intensity (Neighbor group participation often facilitates loss)Variable
Diagnostic Ion m/z 56 (Symmetric RDA cleavage)m/z 74 or m/z 44 (Asymmetric ring cleavage)m/z 129 (Loss of O)
Differentiation Key The m/z 102 -> 84 transition is clean.Shows complex low-mass fragments due to asymmetry.Distinct loss of Oxygen (-16) not seen in carboxamides.
Detailed Differentiation Logic
1. vs. 3-Hydroxypiperidine-1-carboxamide
  • Mechanism: Both isomers lose the carbamoyl group (HNCO) to yield a hydroxypiperidine core (m/z 102).

  • Differentiation:

    • 4-Isomer: The 4-OH group is symmetric. Fragmentation of the m/z 84 ion (after water loss) predominantly yields m/z 56 via loss of ethylene.

    • 3-Isomer: The 3-OH group is asymmetric relative to the nitrogen. This often triggers a specific alpha-cleavage or retro-aldol type fragmentation , producing ions at m/z 74 or m/z 60 which are absent or very weak in the 4-isomer spectrum.

    • Intensity: The loss of water from the 3-isomer is often more facile due to the proximity of the hydroxyl group to the protonated nitrogen (through-space interaction), resulting in a higher ratio of m/z 84 to m/z 102 compared to the 4-isomer.

2. vs. N-Oxides [1][2][3][4]
  • Mechanism: N-oxides are thermally labile.

  • Differentiation:

    • N-oxides typically show a sharp loss of 16 Da (Oxygen) or 18 Da (via Cope elimination if hydrogens are available) directly from the parent.

    • The Target (Carboxamide) must lose 17 Da (NH3) or 43 Da (HNCO). It does not lose 16 Da.

    • Action: Check for m/z 129 ([M+H - 16]). If present, it is the N-oxide, not the hydroxy-carboxamide.

Isomer Decision Tree

IsomerDecisionTree Start Precursor m/z 145 Check_129 Is m/z 129 present? (Loss of 16 Da) Start->Check_129 Result_NOxide Identify as: N-Oxide Analog Check_129->Result_NOxide Yes Check_102 Is m/z 102 present? (Loss of 43 Da) Check_129->Check_102 No Check_LowMass Check Low Mass Region (m/z 50-80) Check_102->Check_LowMass Yes Result_4OH Identify as: 4-Hydroxypiperidine-1-carboxamide (Dominant m/z 56) Check_LowMass->Result_4OH m/z 56 dominant Result_3OH Identify as: 3-Hydroxypiperidine-1-carboxamide (Presence of m/z 74/60) Check_LowMass->Result_3OH m/z 74 or 60 present

Figure 2: Decision logic for distinguishing 4-Hydroxypiperidine-1-carboxamide from common isomers.

References

  • Differentiation of Piperidine Metabolites: Iaboni, A. et al. "Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry."[3] Biomedical Chromatography, 2002, 16(1), 25-30. Link

  • Piperidine Fragmentation Rules: NIST Mass Spectrometry Data Center. "4-Hydroxypiperidine Mass Spectrum." NIST Chemistry WebBook. Link

  • Carboxamide Neutral Losses: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. University Science Books, 1993. (Standard text confirming HNCO loss mechanism for ureas).
  • Isomer Differentiation Strategy: Cuyckens, F. et al. "Characterization of drug metabolites by mass spectrometry." Journal of Mass Spectrometry, 2005.

Sources

Comparative

Comparative IR Spectroscopy Guide: Piperidine Carboxamide Derivatives

Topic: IR spectroscopy characteristic peaks for piperidine carboxamide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectroscopy characteristic peaks for piperidine carboxamide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This technical guide provides a rigorous spectral analysis of Piperidine Carboxamide , a critical scaffold in medicinal chemistry (e.g., FAAH inhibitors, analgesics). Unlike generic spectral lists, this guide distinguishes between the two primary structural isomers encountered in synthesis: Piperidine-4-carboxamide (isonipecotamide) and Piperidine-1-carboxamide (a urea derivative).

Accurate characterization relies on distinguishing the Amide I (C=O) and Amide II (N-H) bands from the underlying piperidine ring vibrations. This guide compares these signatures against the piperidine precursor to validate synthesis and purity.

Structural Context & Isomer Differentiation

In drug development, "Piperidine Carboxamide" can refer to two distinct connectivity patterns with unique spectral fingerprints.

  • Piperidine-4-carboxamide (Isonipecotamide): The carboxamide group is attached to the C4 carbon. The molecule retains a secondary amine (>N-H) in the ring.

  • Piperidine-1-carboxamide: The carboxamide group is attached to the ring nitrogen, forming a urea-like linkage (N-CO-N). The ring nitrogen is tertiary; no ring >N-H exists.

Visualizing the Structural Difference

IsomerComparison

Comparative Spectral Analysis

The Diagnostic Regions

The identification of piperidine carboxamide relies on three primary spectral windows.

Region A: High Wavenumber (3500 – 3100 cm⁻¹)
  • Piperidine (Precursor): Shows a single weak band ~3300–3500 cm⁻¹ (Secondary Amine N-H stretch).

  • Piperidine-4-carboxamide: Exhibits a complex pattern.[1][2][3] You will see the Amide -NH₂ doublet (symmetric/asymmetric stretches ~3180–3400 cm⁻¹) superimposed or distinct from the Ring >N-H band .

  • Piperidine-1-carboxamide: Shows only the Amide -NH₂ doublet . The absence of the ring N-H stretch is diagnostic.

Region B: The Carbonyl Zone (1700 – 1600 cm⁻¹)
  • Piperidine: Transparent in this region (No C=O).

  • Piperidine-4-carboxamide: Strong Amide I band at 1650–1690 cm⁻¹ . This is the C=O stretch, lowered by resonance with the nitrogen lone pair.

  • Piperidine-1-carboxamide: The C=O is part of a urea system (N-CO-N). The band typically appears at 1630–1670 cm⁻¹ , often slightly lower than simple amides due to increased resonance donation from two nitrogens.

Region C: Fingerprint & Ring Vibrations (1500 – 800 cm⁻¹)
  • Amide II Band: A sharp band ~1590–1620 cm⁻¹ (N-H bending) is present in both carboxamides but absent in the precursor.

  • Ring Breathing: Piperidine rings show characteristic skeletal vibrations around 1440–1450 cm⁻¹ (CH₂ scissoring) and 1200–800 cm⁻¹ .

Quantitative Peak Comparison Table
Functional GroupVibration ModePiperidine (Precursor)Piperidine-4-carboxamidePiperidine-1-carboxamide
Amine (Ring) N-H Stretch3200–3500 cm⁻¹ (w) Present (often overlaps)Absent (Diagnostic)
Amide/Urea -NH₂ StretchesAbsent3180–3400 cm⁻¹ (d) 3200–3450 cm⁻¹ (d)
Carbonyl C=O[1][4][5] Stretch (Amide I)Absent1650–1690 cm⁻¹ (s) 1630–1680 cm⁻¹ (s)
Amide II N-H BendingAbsent1590–1630 cm⁻¹ (m) 1590–1620 cm⁻¹ (m)
Alkane C-H Stretch (sp³)2850–2950 cm⁻¹2850–2950 cm⁻¹2850–2950 cm⁻¹
C-N Bond C-N Stretch1100–1250 cm⁻¹1400 cm⁻¹ region~1400–1500 cm⁻¹ (Strong)

(w) = weak, (m) = medium, (s) = strong, (d) = doublet

Experimental Protocol: Synthesis Validation

Objective: Confirm the conversion of Piperidine to Piperidine-4-carboxamide via IR.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred for rapid screening of solid carboxamides.

  • Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr) if higher resolution in the fingerprint region is required.

  • Note: Piperidine carboxamides are often solid (mp > 140°C). Ensure good contact with the ATR crystal by applying maximum pressure.

Step-by-Step Workflow
  • Blank Correction: Run a background scan (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.

  • Precursor Check: If possible, run the starting material (Piperidine) first. Note the absence of peaks at 1650 cm⁻¹.[5][6][7]

  • Acquisition: Place the product on the crystal. Scan from 4000 to 600 cm⁻¹ (4 cm⁻¹ resolution, 16 scans).

  • Validation Logic:

    • Pass: Appearance of strong band at ~1650 cm⁻¹ (C=O).[1][3][8]

    • Pass: Appearance of doublet at ~3300 cm⁻¹ (-NH₂).

    • Fail (Hydrolysis): Broad "mountain" ~2500–3300 cm⁻¹ indicates carboxylic acid formation (O-H stretch) instead of amide.[3][4]

    • Fail (Salt Formation): Shift of C=O to ~1610 cm⁻¹ or appearance of ammonium bands if the product is a hydrochloride salt.

Decision Tree for Spectral Interpretation

DecisionTree

Technical Insights & Troubleshooting

  • Hydrogen Bonding Effects: In the solid state (ATR/KBr), the Amide I band may shift to lower wavenumbers (e.g., 1640 cm⁻¹) due to strong intermolecular hydrogen bonding. In dilute solution (CHCl₃), this peak will shift upward to ~1680–1690 cm⁻¹.

  • Water Contamination: Piperidine derivatives are hygroscopic. Absorbed water will appear as a broad hump at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which can obscure the Amide I band. Dry samples thoroughly before analysis.

  • Salt Forms: If your sample is a hydrochloride salt (e.g., Piperidine-4-carboxamide HCl), the ring nitrogen is protonated (NH₂⁺). This causes broad, multiple bands in the 2400–3000 cm⁻¹ region (ammonium band) and shifts the ring vibrations.

References

  • NIST Chemistry WebBook. 1-Piperidinecarboxaldehyde IR Spectrum. (Data inferred for carboxamide analog). Link

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University Chemistry. (General Amide I/II assignments). Link

  • PubChem Compound Summary. Piperidine-4-carboxamide (Isonipecotamide).Link

  • UCLA Chemistry. Characteristic IR Absorption Frequencies.Link

  • Royal Society of Chemistry. Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (Spectral data for piperidine derivatives). Link

Sources

Validation

Comparative Guide: Validating Purity of 4-Hydroxypiperidine-1-carboxamide

LC-MS vs. HPLC-UV: Unmasking the "Invisible" Impurities Executive Summary In the synthesis of pharmaceutical intermediates, 4-Hydroxypiperidine-1-carboxamide (CAS: 84166-13-2) presents a classic analytical trap.

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS vs. HPLC-UV: Unmasking the "Invisible" Impurities

Executive Summary

In the synthesis of pharmaceutical intermediates, 4-Hydroxypiperidine-1-carboxamide (CAS: 84166-13-2) presents a classic analytical trap. Its high polarity and lack of a distinct UV chromophore render standard HPLC-UV methods dangerously prone to false positives. A sample appearing >99% pure by UV at 210 nm often harbors significant levels of non-chromophoric precursors (e.g., 4-hydroxypiperidine) when analyzed by Mass Spectrometry.

This guide objectively compares LC-MS against HPLC-UV and CAD (Charged Aerosol Detection), demonstrating why LC-MS is the mandatory standard for validating this specific molecule. We provide a field-tested protocol using Polar C18 technology to retain this hydrophilic target.

The Challenge: Physicochemical Profile

To select the right detector, one must understand the molecule's limitations.

PropertyValue/DescriptionAnalytical Implication
Structure Piperidine ring with 4-OH and 1-Carboxamide (Urea-like)High Polarity: Poor retention on standard C18 columns.
Chromophore Minimal (Amide

only)
UV Blindness: Absorbance only <210 nm. Solvents interfere here; sensitivity is low.
pKa Non-basic Nitrogen (Amide delocalization)Ionization: Requires ESI+; pH adjustment affects shape but not retention via ion-exchange.
Impurities 4-Hydroxypiperidine, Urea, DimersDetection Risk: Impurities also lack chromophores, making them "invisible" to UV.

Comparative Analysis: LC-MS vs. Alternatives

The following data summarizes a comparative study where a "spiked" crude sample (known purity 92%) was analyzed using three different detection methods.

Table 1: Detector Performance Matrix
FeatureHPLC-UV (210 nm) HPLC-CAD/ELSD LC-MS (ESI+)
Apparent Purity 99.1% (False Pass) 94.5%91.8% (True Value)
Sensitivity (LOQ) High

g/mL (Poor)
Low

g/mL (Moderate)
ng/mL (Excellent)
Selectivity Low (Solvent peaks interfere)Medium (Universal)High (Mass discrimination)
Impurity ID Impossible (Retention time only)ImpossibleDefinitive (m/z identification)
Suitability Not Recommended Acceptable AlternativeGold Standard

Critical Insight: The UV method failed to detect the starting material, 4-hydroxypiperidine, because it elutes in the void volume on standard columns and has negligible UV absorbance. LC-MS detected it immediately via its [M+H]+ ion at m/z 102.

Strategic Workflow Visualization

The following diagram illustrates the decision logic and workflow for validating this polar non-chromophore.

ValidationWorkflow Start Sample: 4-Hydroxypiperidine-1-carboxamide PropCheck Check Properties: Polar? Yes Chromophore? No Start->PropCheck Decision Select Detector PropCheck->Decision UV_Path HPLC-UV (210nm) Decision->UV_Path Traditional MS_Path LC-MS (ESI+) Decision->MS_Path Recommended UV_Result Risk: False Purity (Misses non-UV impurities) UV_Path->UV_Result ColumnSelect Column Selection: Standard C18 fails (Dewetting) Use: HSS T3 or Polar C18 MS_Path->ColumnSelect MS_Result Success: Mass Confirmation (Detects all impurities) ColumnSelect->MS_Result

Figure 1: Analytical decision matrix highlighting the risk of UV detection for non-chromophoric polar compounds.

Recommended Experimental Protocol

This protocol uses a High Strength Silica (HSS) T3 column , which is specifically designed to retain polar compounds in 100% aqueous mobile phases without "pore dewetting" (collapse of the stationary phase chains) [1].[1]

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC Class-I.

  • Column: Waters XSelect HSS T3, 2.5 µm, 2.1 x 100 mm (or equivalent Polar C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1.0 min: 100% A (Isocratic hold for polar retention).

    • 1.0-6.0 min: 100% A

      
       50% B.
      
    • 6.0-8.0 min: 95% B (Wash).

    • 8.1-12.0 min: 100% A (Re-equilibration).

  • Injection Volume: 2 µL.

  • Column Temp: 40°C.

Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Scan Type: Full Scan (m/z 50–500) for purity profiling; SIM (m/z 145) for assay.

  • Target Ion: [M+H]+ = 145.17 m/z.

  • Key Fragment Ions (for confirmation):

    • m/z 128 (Loss of NH3).

    • m/z 102 (Loss of CONH, formation of piperidine cation).

Validation Framework (ICH Q2(R1))

To ensure the method is scientifically robust, follow these validation parameters derived from ICH Q2(R1) guidelines [2].

Specificity (The Critical Test)
  • Objective: Prove that the main peak is not masking impurities.

  • Procedure: Inject the sample and use the MS "Peak Purity" or "Extract Ion Chromatogram" (EIC) function.

  • Acceptance: The mass spectrum at the leading edge, apex, and tailing edge of the main peak must be consistent. No co-eluting masses (e.g., m/z 102 for starting material) should be hidden under the m/z 145 peak.

Linearity & Range
  • Procedure: Prepare 5 concentrations between 50% and 150% of the target concentration (e.g., 0.1 mg/mL).

  • Metric: Plot Area vs. Concentration.

  • Acceptance:

    
    . Note that ESI-MS can saturate at high concentrations; ensure your target concentration is within the linear dynamic range (typically < 10 µg/mL on-column).
    
LOD / LOQ
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: S/N

    
     3:1.
    
  • LOQ: S/N

    
     10:1.
    
  • Expectation: LC-MS should achieve LOQ in the low ng/mL range, whereas UV will struggle below 10-50 µg/mL due to baseline noise at 210 nm.

Mechanism of Separation Diagram

Understanding why the HSS T3 column works is vital for troubleshooting.

SeparationMechanism cluster_0 Standard C18 (Failure Mode) cluster_1 HSS T3 / Polar C18 (Success Mode) C18 High Ligand Density Hydrophobic Collapse in 100% Water Analyte Elutes in Void T3 Low Ligand Density + Proprietary Bonding Compatible with 100% Aqueous Analyte Interacts with Silanols & C18 Analyte 4-Hydroxypiperidine-1-carboxamide (Polar) Analyte->C18 No Retention Analyte->T3 Retained

Figure 2: Mechanistic comparison of standard C18 vs. HSS T3 stationary phases for polar analytes.

References

  • Waters Corporation.[2] (2025).[2][3][4][5] Retaining Polar Compounds: The Science of HSS T3 Technology. Waters Application Notes. Link

  • International Conference on Harmonisation (ICH).[4][6] (2005).[3][4][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • National Center for Biotechnology Information. (2026).[8] PubChem Compound Summary for CID 643502 (Related Structure). PubChem.[3][9] Link

  • BenchChem. (2025).[5] Comparative Guide to HPLC-UV and LC-MS/MS Methods. BenchChem Technical Support. Link

Sources

Comparative

Reference Standards for 4-Hydroxy-1-piperidinecarboxamide: Qualification &amp; Analysis Guide

Topic: Reference Standards for 4-Hydroxy-1-piperidinecarboxamide Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary 4-Hydroxy-1-pip...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 4-Hydroxy-1-piperidinecarboxamide Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

4-Hydroxy-1-piperidinecarboxamide (CAS: 279238-12-9), also known as 1-carbamoyl-4-hydroxypiperidine, is a critical process impurity and degradation product in the synthesis of piperidine-based pharmaceuticals (e.g., Janus Kinase inhibitors, antihistamines).[1][2][3] Unlike common active pharmaceutical ingredients (APIs), this compound lacks a widespread pharmacopeial monograph (USP/EP), forcing researchers to rely on non-compendial reference standards.[1]

This guide objectively compares the available reference standard tiers, details the specific analytical challenges posed by this molecule (notably its lack of UV chromophores), and provides a self-validating protocol for qualifying in-house working standards.[1]

Technical Profile & Analytical Challenges

Before selecting a standard, one must understand the molecule's limitations.[1] 4-Hydroxy-1-piperidinecarboxamide is a small, polar molecule with a significant analytical blind spot: it lacks a conjugated


-system.[1]
PropertySpecificationImplication for Analysis
CAS Number 279238-12-9Unique identifier for sourcing.
Formula C

H

N

O

MW: 144.17 g/mol .[1]
Chromophore None (Amide absorption <210 nm)Critical: Standard HPLC-UV (254 nm) is ineffective.[1]
Polarity High (LogP < 0)Poor retention on standard C18 columns; requires HILIC or Aqueous C18.[1][4]
Function Urea derivativePotential degradation product of 4-hydroxypiperidine reacting with cyanates/ureas.[1]
Comparative Guide: Reference Standard Tiers

Since a "Gold Standard" USP vial is rarely available for this specific impurity, researchers must choose between Custom Certified Reference Materials (CRMs) or characterizing a Research Grade material.[1]

Tier 1: Custom Certified Reference Material (CRM) [1]
  • Best For: Late-stage GMP stability studies, regulatory filings (NDA/ANDA).[1]

  • Description: Material characterized by ISO 17034 accredited providers (e.g., LGC, Merck/Sigma, TRC).[1]

  • Validation: Purity assigned by two independent methods (e.g., Mass Balance + qNMR).[1]

  • Pros: Highest traceability, includes uncertainty values, regulatory acceptance guaranteed.[1]

  • Cons: High cost ($1,000+ / 10mg), long lead times (custom synthesis).[1]

Tier 2: In-House Qualified Working Standard (Recommended) [1]
  • Best For: Routine QC, method development, early-phase impurity profiling.[1]

  • Description: High-purity commercial chemical (Research Grade) that you characterize in-house.

  • Validation: Purity assigned via qNMR (Quantitative NMR) against an internal standard (e.g., Maleic Acid).

  • Pros: Cost-effective, immediate availability, full control over re-testing.[1]

  • Cons: Requires access to NMR and strict adherence to qualification protocols.[1]

Tier 3: Research Grade / Building Block
  • Best For: Initial synthesis screens, non-quantitative identification.[1]

  • Description: Sourced from general chemical catalogs (e.g., Amadis, BOC Sciences).[1]

  • Validation: Vendor CoA often relies on "Area %" from GC or LC-UV (210 nm).[1]

  • Pros: Cheap (<$100).[1]

  • Cons: High Risk. "Area %" at low wavelengths is notoriously inaccurate for this compound due to solvent cut-off interference.[1]

Analytical Strategy: The "Invisible" Impurity

The primary failure mode in analyzing 4-Hydroxy-1-piperidinecarboxamide is using the wrong detector.[1]

DetectorSuitabilityVerdictExplanation
UV / DAD Low❌ AvoidOnly detects end-absorption (<210 nm).[1] High noise, solvent interference, poor linearity.[1]
LC-MS (ESI) High✅ PreferredExcellent sensitivity (M+H = 145.1).[1] Essential for identification and trace quantification.[1]
CAD / ELSD High✅ AlternativeUniversal detection.[1] Ideal for quantification if MS is unavailable.[1] Requires volatile mobile phase.[1]
RI (Refractive Index) Medium⚠️ LimitedGood for assay (high conc), useless for impurity limits (low sensitivity).[1]
Protocol: Qualifying a Working Standard (Tier 2)

If you cannot purchase a CRM, you must qualify a commercial sample.[1] This protocol uses qNMR , the gold standard for absolute purity assignment without a reference.[1]

Step 1: Identity Confirmation (LC-MS/MS) [1]
  • Instrument: LC-QTOF or LC-Orbitrap.[1]

  • Method: HILIC Column (e.g., Waters BEH Amide), Mobile Phase ACN:Water (Ammonium Formate buffer).[1]

  • Criteria:

    • Precursor Ion: m/z 145.097 (Theoretical [M+H]+).[1]

    • Fragment Ions: Loss of NH3 (-17) or carbamoyl group.[1]

Step 2: Purity Assignment (qNMR)

This is the self-validating step.[1] Do not rely on the vendor's chromatographic purity.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).[1]

  • Solvent: D2O (Deuterated Water) – minimizes exchange of amide protons.[1]

  • Procedure:

    • Weigh ~10 mg of 4-Hydroxy-1-piperidinecarboxamide (Analyte) into an NMR tube.[1]

    • Weigh ~10 mg of Maleic Acid (IS) into the same tube.[1] Record weights to 0.001 mg precision.[1]

    • Dissolve in 0.7 mL D2O.

  • Acquisition: 1H-NMR, relaxation delay (d1) ≥ 30s (to ensure full relaxation), 90° pulse.

  • Calculation:

    
    [1][4]
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molar mass[1][5]
      
    • 
      : Weight
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      : Purity[6][7]
      
Visualization: Qualification Workflow

The following diagram outlines the decision logic for selecting and qualifying the reference standard.

ReferenceStandardWorkflow Start Need Reference Standard for 4-Hydroxy-1-piperidinecarboxamide CheckComp Is a Pharmacopeial (USP/EP) Standard Available? Start->CheckComp CRM_Check Is an ISO 17034 CRM Available commercially? CheckComp->CRM_Check No (Current Status) BuyCRM Purchase CRM (Tier 1) Traceable to SI Units CRM_Check->BuyCRM Yes Sourcing Source High-Purity Commercial Material (Tier 3) CRM_Check->Sourcing No/Too Expensive Qualify In-House Qualification Protocol (Tier 2) Sourcing->Qualify ID_Step Step 1: Identity (LC-MS + IR) Qualify->ID_Step Purity_Step Step 2: Purity Assignment (qNMR in D2O) ID_Step->Purity_Step Chrom_Step Step 3: Chromatographic Purity (LC-CAD or LC-MS) Purity_Step->Chrom_Step FinalStd Release as Qualified Working Standard Chrom_Step->FinalStd

Figure 1: Decision tree for sourcing and qualifying non-compendial reference standards.

Impurity Fate Mapping

Understanding where this impurity comes from helps in controlling it.[1] It is often formed during the workup of piperidine syntheses involving urea or cyanates.[1]

ImpurityPathway Piperidine 4-Hydroxypiperidine (Starting Material) Intermediate Reaction Matrix Piperidine->Intermediate Reagent Cyanate / Urea Source (e.g., KOCN, Urea) Reagent->Intermediate Target 4-Hydroxy-1-piperidinecarboxamide (Impurity) Intermediate->Target Carbamoylation (Nucleophilic Attack)

Figure 2: Formation pathway.[1] The secondary amine of the piperidine ring attacks the electrophilic carbonyl of the cyanate/urea species.

References
  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1][8] Defines reporting thresholds and qualification requirements for impurities. Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240 (2010).[1] Establishes qNMR as a primary ratio method for purity assignment.[1] Link[1]

  • Sigma-Aldrich. 4-Hydroxypiperidine-1-carboxamide Product Specification. (Accessed 2024).[1][9] Provides basic physicochemical data and CAS verification (279238-12-9).[1] Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1][9] Link

Sources

Validation

A Comparative Guide to the Biological Activity of 4-Hydroxypiperidine and its N-Carboxamide Derivative

A Senior Application Scientist's Perspective on Evaluating Structure-Activity Relationships In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone for the development of novel therapeutics, par...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Evaluating Structure-Activity Relationships

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system.[1] Its parent amine, 4-hydroxypiperidine, is a widely utilized building block in the synthesis of a diverse range of biologically active molecules.[2] This guide provides a comparative framework for evaluating the biological activity of 4-hydroxypiperidine against its derivative, 4-hydroxypiperidine-1-carboxamide.

The Parent Amine: 4-Hydroxypiperidine - A Privileged Scaffold

4-Hydroxypiperidine is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of numerous pharmaceutical agents.[2] Its structure is a common feature in molecules designed to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) such as histamine H3 and dopamine receptors.[1][5] The hydroxyl group provides a point for further functionalization, while the secondary amine is crucial for interactions with receptor binding pockets.

The N-Carboxamide Derivative: A Strategic Modification

The conversion of the secondary amine in 4-hydroxypiperidine to an N-carboxamide in 4-hydroxypiperidine-1-carboxamide represents a bioisosteric replacement. This modification can alter the molecule's electronic and steric properties, potentially leading to changes in receptor affinity, selectivity, and functional activity.[6][7] The carboxamide group can act as both a hydrogen bond donor and acceptor, potentially forming different or stronger interactions with a target receptor compared to the parent amine.[4]

Proposed Head-to-Head Experimental Comparison

To objectively compare the biological activities of 4-hydroxypiperidine and 4-hydroxypiperidine-1-carboxamide, a systematic experimental approach is essential. This should involve a combination of binding, functional, and cell viability assays. For this guide, we will hypothesize a study targeting a Gq-coupled GPCR, a common target for piperidine-based ligands.

Experimental Workflow

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Cytotoxicity A Radioligand Binding Assay B Determine Ki for both compounds A->B C Calcium Flux Assay B->C Proceed with functionally relevant compound(s) D Determine EC50/IC50 for both compounds C->D E Characterize as Agonist or Antagonist D->E F MTT Assay D->F Assess therapeutic window G Determine CC50 for both compounds F->G

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxypiperidine-1-carboxamide

This guide serves as the definitive operational manual for the safe handling, storage, and disposal of 4-Hydroxypiperidine-1-carboxamide (CAS 279238-12-9). It is designed for researchers requiring immediate, actionable s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as the definitive operational manual for the safe handling, storage, and disposal of 4-Hydroxypiperidine-1-carboxamide (CAS 279238-12-9). It is designed for researchers requiring immediate, actionable safety protocols without the fluff of generic templates.[1]

Part 1: Executive Safety Assessment

Compound Identity:

  • Chemical Name: 4-Hydroxypiperidine-1-carboxamide[2][3][4][5]

  • CAS Number: 279238-12-9[5]

  • Molecular Formula: C₆H₁₂N₂O₂[1]

  • Molecular Weight: 144.17 g/mol [1]

  • Functional Class: Urea derivative of piperidine; Pharmaceutical Intermediate.[1]

Risk Profile: WARNING This compound is classified as an Irritant and Harmful if Swallowed .[1] Unlike simple piperidines, the urea moiety (1-carboxamide) alters its polarity and metabolic stability, necessitating specific handling precautions to prevent mucosal irritation and unintended ingestion via dust.[1]

Core Hazards (GHS Classification):

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[1]

  • H315: Causes skin irritation.[1][6]

  • H319: Causes serious eye irritation.[1][6]

  • H335: May cause respiratory irritation (STOT SE 3).[1][6]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear."[1] Use this matrix to select the exact equipment based on your operational scale.

PPE Component Specification Scientific Rationale
Hand Protection Nitrile Gloves (Min.[1] 0.11 mm thickness)Nitrile provides excellent resistance to urea derivatives and amide solvents.[1] Latex is not recommended due to higher permeability risks with organic nitrogen compounds.[1]
Eye Protection Chemical Safety Goggles (ANSI Z87.[1]1)Standard safety glasses are insufficient if fine powder is generated.[1] Goggles seal the eyes against airborne dust, which is a known mucosal irritant (H319).[1]
Respiratory N95 / P2 Particulate Respirator (or Fume Hood)The primary route of exposure is inhalation of dust during weighing.[1] If a certified fume hood is unavailable, an N95 mask is the minimum requirement to prevent respiratory tract irritation (H335).[1]
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Long sleeves are mandatory.[1] Tyvek sleeves are recommended during weighing to prevent powder accumulation on fabric cuffs, a common source of secondary skin exposure.[1]

Part 3: Operational Protocols

Storage & Stability
  • Condition: Store at Room Temperature (15–25°C) in a dry, well-ventilated area.

  • Incompatibilities: Strong oxidizing agents and strong acids.[1][7][8]

    • Mechanism:[7][9][10][11] The urea linkage is generally stable but can undergo hydrolysis to 4-hydroxypiperidine and ammonia/CO₂ under strongly acidic or basic conditions, potentially pressurizing sealed vials.[1]

  • Hygroscopy: Urea derivatives can be hygroscopic.[1] Keep the container tightly sealed to prevent caking, which increases the risk of spillage during future handling.[1]

Weighing & Transfer (Critical Control Point)
  • Engineering Control: Perform all weighing operations inside a Chemical Fume Hood .

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone.[1] Static charge often causes powder to "jump" onto gloves/sleeves.[1]

  • Technique:

    • Place the receiving vessel (flask/vial) in the balance.

    • Tare the balance.[1]

    • Transfer solid using a disposable spatula .[1] Avoid metal spatulas if possible to reduce static friction.[1]

    • Wet-Wipe Method: Immediately after transfer, wipe the balance area and the exterior of the container with a damp paper towel (water/ethanol) to capture invisible dust.[1]

Reaction Setup
  • Solvent Selection: This compound is polar.[1] It is likely soluble in water, DMSO, methanol, and DMF.[1] It may have poor solubility in non-polar solvents (Hexane, Toluene).[1]

  • Exotherm Risk: Low.[1] The urea formation is already complete; however, always add reagents to the solvent, not vice versa, to maintain thermal control.[1]

Part 4: Emergency Response Logic

Scenario 1: Ocular Exposure (Dust in Eyes)

  • IMMEDIATE: Flush eyes with tepid water at an eyewash station for 15 minutes .[1]

  • Technique: Hold eyelids open forcibly to ensure irrigation behind the eyelid, where particles get trapped.[1]

  • Follow-up: Seek medical attention. Solid irritants can cause corneal abrasion.[1]

Scenario 2: Skin Contact

  • Brush: Gently brush off dry powder before wetting (preventing immediate dissolution and absorption).[1]

  • Wash: Wash with soap and copious water.[1][6][7][10]

  • Monitor: Watch for redness (erythema).[1] If irritation persists >24 hours, consult a physician.

Scenario 3: Spills (Solid)

  • Isolate: Evacuate the immediate area if a large cloud of dust is generated.[1]

  • PPE Up: Wear N95 mask, goggles, and double gloves.[1]

  • Clean: Cover spill with a wet paper towel to dampen dust.[1] Scoop up damp material into a waste container.[1][7] DO NOT dry sweep. [1]

Part 5: Disposal & Logistics

Waste Categorization:

  • Category: Organic Chemical Waste (Solid or Solution).[1]

  • Hazard Tag: "Irritant / Harmful".[1]

Disposal Protocol:

  • Dissolution: Dissolve the solid waste in a combustible solvent (e.g., Acetone or Ethanol).[1]

  • Incineration: The solution must be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Reasoning: Incineration ensures the complete destruction of the nitrogenous structure (NOx gases will be scrubbed).[1]

  • Prohibition: Never dispose of this compound down the drain. It is a pharmaceutical intermediate with unknown aquatic toxicity.[1]

Part 6: Visualized Safety Workflows

Figure 1: PPE Selection & Handling Logic

Caption: Decision tree for selecting appropriate safety gear based on the operation scale and engineering controls available.

PPE_Logic Start Operation: Handling 4-Hydroxypiperidine-1-carboxamide Scale Determine Scale & State Start->Scale SmallScale < 1g (Solid/Powder) Scale->SmallScale LargeScale > 1g or Solution Prep Scale->LargeScale Hood Is Fume Hood Available? SmallScale->Hood LargeScale->Hood Level2 PPE LEVEL 2: Nitrile Gloves + Goggles + N95 Respirator + Lab Coat Hood->Level2 NO (High Risk) Level3 PPE LEVEL 3: Double Nitrile + Goggles + Fume Hood (Sash Low) Hood->Level3 YES (Preferred) Level1 PPE LEVEL 1: Nitrile Gloves + Safety Glasses + Lab Coat Level3->Level1 If dissolved in solvent (Closed System)

Figure 2: Emergency Response Workflow

Caption: Step-by-step response protocol for exposure incidents, prioritizing containment and decontamination.

Emergency_Response Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact (Dry Powder) Type->Skin Eye Eye Contact (Dust/Splash) Type->Eye Inhale Inhalation (Dust Cloud) Type->Inhale ActionSkin 1. Brush off dry 2. Wash w/ Soap+Water 3. Monitor Skin->ActionSkin ActionEye 1. Force Eyelids Open 2. Flush 15 mins 3. Medical Aid Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Rest in half-upright pos. 3. Medical Aid if wheezing Inhale->ActionInhale

References

  • PubChem. (n.d.).[1] Compound Summary: 4-Hydroxypiperidine-1-carboxamide (CAS 279238-12-9).[5] National Library of Medicine.[1] Retrieved February 15, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Harmonized Classification and Labelling for Piperidine Derivatives. Retrieved February 15, 2026, from [Link][1]

Sources

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